molecular formula C12H12N2O3 B445073 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-69-2

3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B445073
CAS No.: 350997-69-2
M. Wt: 232.23g/mol
InChI Key: MVOHBLRFSWSWBD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS Registry Number: 350997-69-2 ) is a high-purity chemical intermediate with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a reactive aldehyde group at the 4-position, making it a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the development of novel pharmacologically active molecules. Recent in silico studies have identified structurally related pyrazole-carbaldehyde derivatives as promising scaffolds for central nervous system (CNS) drug discovery, with specific investigations highlighting their potential as Selective Serotonin Reuptake Inhibitors (SSRIs) for antidepressant activity . The aldehyde group is particularly valuable for further chemical transformations, including condensation reactions to create Schiff bases or serving as a starting point in multi-step syntheses of more complex heterocyclic systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety handling procedures are followed in their laboratory setting.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-9(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHBLRFSWSWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354562
Record name 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-69-2
Record name 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathway for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The primary and most efficient route for its preparation is a two-step process commencing with the formation of a hydrazone intermediate, followed by cyclization and formylation via the Vilsmeier-Haack reaction.

Overall Synthesis Pathway

The synthesis initiates with the condensation of 3,4-dimethoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which facilitates the cyclization to the pyrazole ring and concomitant formylation at the C4 position.

Experimental Protocols

Step 1: Synthesis of (E)-1-(3,4-dimethoxyphenyl)ethan-1-one hydrazone (Intermediate I)

This initial step involves the formation of the hydrazone from the corresponding ketone.

Methodology:

  • To a solution of 3,4-dimethoxyacetophenone (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.2-1.5 equivalents).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.[1]

  • The reaction mixture is heated to reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.

  • The resulting crude product is poured into ice-cold water to precipitate the solid hydrazone.

  • The solid is collected by filtration, washed thoroughly with water until neutral, and dried under vacuum. The product is typically of sufficient purity for the subsequent step without further purification.

Step 2: Synthesis of this compound (Final Product)

This step employs the Vilsmeier-Haack reaction for the crucial cyclization and formylation of the hydrazone intermediate.[2][3]

Methodology:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents) is taken and cooled to 0-5°C in an ice bath.

  • Phosphorus oxychloride (POCl₃, ~3-4 equivalents) is added dropwise to the cold DMF with continuous stirring over a period of 15-20 minutes, ensuring the temperature remains below 5°C.[2] The mixture is stirred for an additional 15 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • A solution of the hydrazone intermediate (I) (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF is then added slowly to the reaction mixture.

  • After the addition is complete, the reaction mixture is heated to 80-100°C and refluxed for 2-4 hours.[2] Reaction progress should be monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.[2]

  • The resulting acidic solution is neutralized with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until a pH of 7-8 is reached.[2]

  • The precipitated solid product is collected by filtration, washed extensively with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure this compound.[2]

Data Presentation

The following table summarizes the key parameters for the synthesis.

StepReactionKey Reagents & SolventsTemperatureTimeTypical Yield
1 Hydrazone Formation3,4-dimethoxyacetophenone, Hydrazine Hydrate, Ethanol, Acetic Acid (cat.)Reflux4-6 h>90%
2 Vilsmeier-Haack ReactionHydrazone Intermediate (I) , POCl₃, DMF0-5°C, then 80-100°C2-4 h70-85%

Reaction Workflow and Mechanism

The synthesis follows a logical and efficient workflow, which is visualized below. The core of this synthesis, the Vilsmeier-Haack reaction, proceeds through a well-established mechanism involving the formation of an electrophilic iminium species (the Vilsmeier reagent) that drives the cyclization and formylation.

G cluster_start Starting Materials cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product SM1 3,4-Dimethoxy- acetophenone S1_node 1 SM1->S1_node SM2 Hydrazine Hydrate SM2->S1_node R1 Ethanol (Solvent) Acetic Acid (Catalyst) R1->S1_node I1 (E)-1-(3,4-dimethoxyphenyl)ethan-1-one hydrazone S2_node 2 I1->S2_node R2 POCl3 / DMF (Vilsmeier Reagent) R2->S2_node FP 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde S1_node->I1 Condensation S2_node->FP Vilsmeier-Haack Reaction

Caption: Overall synthetic workflow for this compound.

Vilsmeier_Mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_cyclization Cyclization & Formylation DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Eschenmoser's Salt Analogue) Adduct->Vilsmeier - Cl- Attack1 Nucleophilic Attack Vilsmeier->Attack1 Hydrazone Hydrazone Intermediate Hydrazone->Attack1 Cyclized Cyclized Intermediate Attack1->Cyclized Intramolecular Attack Aromatization Aromatization & Formylation Cyclized->Aromatization Elimination Iminium Iminium Salt Intermediate Aromatization->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Final Aldehyde Product Hydrolysis->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of the heterocyclic compound 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of experimentally determined data in peer-reviewed literature and databases, this guide combines established information with predicted values to offer a thorough profile for research and development purposes.

Core Compound Information

PropertyValueSource
Compound Name This compoundN/A
CAS Number 350997-69-2N/A
Molecular Formula C₁₂H₁₂N₂O₃PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C=C1C2=C(C=NN2)C=O)OC)OCN/A
InChI Key YWYNXFMAOFZSHN-UHFFFAOYSA-NN/A

Physicochemical Properties

PropertyPredicted Value for this compoundExperimental Value for 3-phenyl-1H-pyrazole-4-carbaldehyde
Melting Point Not available143-150 °C[2]
Boiling Point Not availableNot available
Water Solubility Not availableNot available
pKa Not availableNot available
LogP Not availableNot available

Spectral Information

While a dedicated publication with full spectral analysis for this specific compound is not available, the PubChem entry provides access to a proton (¹H) NMR spectrum.[1] Researchers synthesizing this compound can expect characteristic signals corresponding to the aromatic protons on the dimethoxyphenyl ring, the pyrazole ring protons, the aldehyde proton, and the methoxy group protons. For reference, a related compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows distinct singlets for the two methoxy protons around 3.95 ppm and 3.97 ppm.[3]

Synthesis Methodology

The primary synthetic route to 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)).

General Experimental Protocol for the Synthesis of this compound via the Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of the Hydrazone Precursor

The synthesis begins with the formation of a hydrazone from 3',4'-dimethoxyacetophenone and a suitable hydrazine derivative.

  • Reactants: 3',4'-dimethoxyacetophenone and hydrazine hydrate (or a substituted hydrazine).

  • Solvent: A protic solvent such as ethanol or methanol.

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid.

  • Procedure:

    • Dissolve 3',4'-dimethoxyacetophenone and a molar equivalent of hydrazine hydrate in the chosen solvent.

    • Add a few drops of the acid catalyst.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.

    • Wash the solid with a cold solvent (e.g., ethanol or water) and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation

The synthesized hydrazone is then cyclized and formylated to yield the target compound.

  • Reactants: The hydrazone from Step 1, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

    • After the addition is complete, add a solution of the hydrazone in DMF to the Vilsmeier reagent.

    • Allow the reaction mixture to stir at room temperature for a specified time, followed by heating to a temperature typically ranging from 60-80 °C. The reaction progress should be monitored by TLC.

    • Once the reaction is complete, pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 3',4'-dimethoxyacetophenone C Reaction in Ethanol with Acetic Acid Catalyst A->C B Hydrazine B->C D Hydrazone Precursor C->D G Reaction with Hydrazone D->G E DMF + POCl3 F Vilsmeier Reagent Formation E->F F->G H Workup and Purification G->H I 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde H->I

References

An In-depth Technical Guide to the Structure Elucidation of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the synthesis and detailed structural analysis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The guide outlines the synthetic protocol via the Vilsmeier-Haack reaction and presents a multi-faceted spectroscopic approach (NMR, IR, MS) for its definitive structure elucidation. All quantitative data are systematically tabulated, and experimental workflows are visualized for clarity.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The title compound, this compound (PubChem CID: 776333), serves as a valuable intermediate for the synthesis of more complex molecular architectures.[2] The presence of a reactive carbaldehyde group and a dimethoxyphenyl moiety makes it a versatile scaffold for drug discovery. This guide details the synthetic pathway and the analytical methodologies required to unequivocally confirm its chemical structure.

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is efficiently achieved through the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a chloromethyleniminium salt) typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][8]

The logical workflow for the synthesis is outlined below.

G cluster_start Starting Materials cluster_reagents Vilsmeier-Haack Reagents start1 3,4-Dimethoxyacetophenone intermediate Formation of Hydrazone Intermediate (N'-(1-(3,4-dimethoxyphenyl)ethylidene)hydrazine) start1->intermediate start2 Hydrazine Hydrate start2->intermediate reagent1 POCl3 vilsmeier In situ formation of Vilsmeier Reagent reagent1->vilsmeier reagent2 DMF reagent2->vilsmeier cyclization Cyclization & Formylation (Vilsmeier-Haack Reaction) intermediate->cyclization vilsmeier->cyclization product This compound cyclization->product

Caption: Synthetic workflow for the target compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis
  • Step 1: Hydrazone Formation: To a solution of 3,4-dimethoxyacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry under vacuum to yield the hydrazone intermediate.

  • Step 2: Vilsmeier-Haack Cyclization and Formylation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring. To this pre-formed reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the reaction mixture at 60-70°C for 8-10 hours.[6]

  • Step 3: Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The crude product precipitates out. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure this compound.[5]

Structure Elucidation

The definitive identification of the synthesized compound relies on a combination of spectroscopic methods. The logical flow of this analytical process is depicted below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized & Purified Compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms_data Molecular Formula & Weight (C12H12N2O3) ms->ms_data ir_data Functional Groups (C=O, N-H, C-O) ir->ir_data nmr_data Connectivity & Environment (Proton/Carbon Skeleton) nmr->nmr_data elucidation Final Structure Confirmation ms_data->elucidation ir_data->elucidation nmr_data->elucidation

Caption: Logical workflow for the spectroscopic structure elucidation of the compound.

The chemical structure of the target molecule is presented below.

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 O1 O C3->O1 C5 C C4->C5 O2 O C4->O2 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 N1 N C8->N1 C10 C C9->C10 O3 O C10->O3 H_CHO H C10->H_CHO N2 NH N1->N2 N2->C7 C11 CH3 O1->C11 C12 CH3 O2->C12 C9_label 4 C7_label 3 C8_label 5 CHO_label CHO

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

  • Data Interpretation: The analysis is expected to confirm the molecular formula C₁₂H₁₂N₂O₃. The protonated molecular ion peak [M+H]⁺ would be observed at a calculated m/z that corresponds to its exact mass.

Parameter Expected Value
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
Exact Mass (M)232.0848
[M+H]⁺ (Calculated)233.0921
Key FragmentationsLoss of -CHO (m/z 203), Loss of -OCH₃ (m/z 201)

Table 1: Summary of Expected Mass Spectrometry Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Experimental Protocol: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9] The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum should display characteristic absorption bands corresponding to the aldehyde, aromatic rings, and methoxy groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aldehyde)Stretching2820 - 2850 & 2720 - 2750
C=O (aldehyde)Stretching1665 - 1685[10][11]
C=C / C=N (aromatic/pyrazole)Stretching1500 - 1610[10]
C-O (aryl ether)Asymmetric Stretch1240 - 1270
C-O (aryl ether)Symmetric Stretch1020 - 1040

Table 2: Summary of Expected Infrared Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Experimental Protocol: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[9][11] The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • Data Interpretation: The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to assign each proton and carbon to its position in the molecule.

¹H NMR Data

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
-CHO (aldehyde)9.8 - 10.0Singlet (s)1HDeshielded proton characteristic of an aldehyde.[10]
H-5 (pyrazole)8.1 - 8.4Singlet (s)1HProton on the pyrazole ring adjacent to the NH group.[10]
Aromatic Protons6.9 - 7.5Multiplet (m)3HProtons on the 3,4-dimethoxyphenyl ring.
-OCH₃ (methoxy)3.8 - 4.0Singlet (s)6HTwo equivalent or very close signals for the two methoxy groups.[12]
N-H (pyrazole)12.0 - 14.0Broad Singlet (br s)1HExchangeable proton, may not always be observed. Location is solvent-dependent.

Table 3: Summary of Expected ¹H NMR Spectroscopic Data.

¹³C NMR Data

Carbon Assignment Expected δ (ppm) Notes
C=O (aldehyde)185 - 190Highly deshielded carbonyl carbon.
C-3, C-5 (pyrazole)135 - 150Carbons of the pyrazole ring.
Aromatic C-O148 - 152Aromatic carbons directly attached to the methoxy groups.
Aromatic C-H & C-C110 - 130Remaining carbons of the dimethoxyphenyl ring.
-OCH₃ (methoxy)55 - 57Carbon atoms of the two methoxy groups.[13]
C-4 (pyrazole)115 - 125Carbon attached to the aldehyde group.

Table 4: Summary of Expected ¹³C NMR Spectroscopic Data.

Conclusion

The structural elucidation of this compound is systematically achieved through a well-established synthetic route and a combination of standard spectroscopic techniques. The Vilsmeier-Haack reaction provides an effective method for its synthesis. Subsequent analysis by Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides complementary data that, when integrated, unequivocally confirms the molecular formula, the presence of all key functional groups, and the precise connectivity of the atoms. This comprehensive characterization is fundamental for its application as a building block in the fields of pharmaceutical and materials science.

References

Spectral and Methodological Profile of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthetic methodology for the heterocyclic compound 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. The information presented herein is crucial for its identification, characterization, and application in medicinal chemistry and drug discovery.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~9.9 (s, 1H, -CHO)~185.0 (C=O, aldehyde)
~8.2 (s, 1H, pyrazole C5-H)~152.0 (pyrazole C3)
~7.4-7.2 (m, 3H, Ar-H)~150.0 (Ar-C)
~3.9 (s, 6H, 2 x -OCH₃)~149.0 (Ar-C)
Solvent: CDCl₃ or DMSO-d₆~140.0 (pyrazole C5)
~125.0 (Ar-CH)
~112.0 (Ar-CH)
~111.0 (Ar-CH)
~110.0 (pyrazole C4)
~56.0 (2 x -OCH₃)
Solvent: CDCl₃ or DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (-OCH₃)
~2820 and ~2720Aldehyde C-H stretch (Fermi resonance)
~1670C=O stretch (aldehyde)
1600-1450Aromatic C=C and pyrazole ring stretches
~1250 and ~1020C-O stretch (aryl ethers)

Table 3: Mass Spectrometry (MS) Data

Technique Expected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)233.08

Experimental Protocols

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction. This common and effective method for the formylation of electron-rich heterocyclic systems is widely documented.

Synthesis of this compound

The synthetic pathway involves a two-step process: the formation of a hydrazone from 3,4-dimethoxyacetophenone, followed by cyclization and formylation using the Vilsmeier reagent.

Step 1: Synthesis of 3,4-dimethoxyacetophenone hydrazone

  • To a solution of 3,4-dimethoxyacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.

  • To the prepared Vilsmeier reagent, add the 3,4-dimethoxyacetophenone hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectral Characterization Methods

The synthesized compound is characterized using standard spectroscopic techniques to confirm its structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic and characterization workflow for this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 3,4-Dimethoxyacetophenone C Hydrazone Formation A->C B Hydrazine Hydrate B->C E Cyclization & Formylation C->E D Vilsmeier Reagent (DMF/POCl3) D->E F 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde E->F G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structural Confirmation G->J H->J I->J

A flowchart of the synthesis and characterization process.

G Vilsmeier-Haack Reaction Logic A Hydrazone (Nucleophile) C Electrophilic Attack & Cyclization A->C B Vilsmeier Reagent (Electrophile) B->C D Formylated Pyrazole Product C->D

The core logic of the Vilsmeier-Haack reaction.

The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is in a perpetual state of evolution, with an increasing demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, pyrazole-4-carbaldehyde derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, offering a comprehensive resource for researchers and drug development professionals.

Core Synthesis and Chemical Landscape

Pyrazole-4-carbaldehyde derivatives are synthetically accessible heterocyclic compounds, with the Vilsmeier-Haack reaction being a cornerstone of their preparation.[1][2][3] This reaction typically involves the formylation of hydrazones, providing an efficient route to the core pyrazole-4-carbaldehyde scaffold.[2][3] The reactivity of the formyl group at the 4-position allows for extensive chemical modifications, leading to a diverse library of derivatives with varied biological profiles.[4]

The general synthesis workflow often begins with the condensation of substituted acetophenones with hydrazides to form hydrazones, which are then cyclized using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Core Scaffold Substituted Acetophenone Substituted Acetophenone Condensation Condensation Substituted Acetophenone->Condensation Hydrazide Hydrazide Hydrazide->Condensation Hydrazone Hydrazone Condensation->Hydrazone Vilsmeier-Haack Reaction\n(POCl3/DMF) Vilsmeier-Haack Reaction (POCl3/DMF) Hydrazone->Vilsmeier-Haack Reaction\n(POCl3/DMF) Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Vilsmeier-Haack Reaction\n(POCl3/DMF)->Pyrazole-4-carbaldehyde

General synthesis workflow for pyrazole-4-carbaldehyde derivatives.

A Spectrum of Biological Activities

Pyrazole-4-carbaldehyde derivatives have been extensively evaluated for a wide range of biological activities, demonstrating their potential as therapeutic agents in various disease areas. The following sections summarize the key findings and present the quantitative data in a structured format.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of pyrazole-4-carbaldehyde derivatives against a spectrum of pathogenic bacteria and fungi.[1][5][6] The mechanism of action is thought to involve the disruption of microbial cellular processes, although the precise targets are still under investigation.

Table 1: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Reference
3-aryl substituted pyrazole-4-carbaldehydesStaphylococcus aureus18-25-[1]
Escherichia coli16-22-[1]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (4a, 4c, 4d, 4h, 4i)Gram-positive & Gram-negative bacteriaSignificant-[5]
Candida albicans & Aspergillus nigerSignificant inhibitory effect-[5]
Pyrazole-4-carbaldehyde with 2,4-dichloro phenyl moiety (4c, 4f)B. subtilis, P. aeruginosa, E. coli, S. aureus, C. albicans, A. nigerModerate to significant40 µg/mL[6]
Anticancer Activity

The anticancer potential of pyrazole-4-carbaldehyde derivatives is a rapidly evolving area of research, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][8] The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Pyrazole-4-Carbaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Mechanism of ActionReference
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast Cancer)0.25PI3 Kinase inhibitor[7][8]
Indole derivatives linked to pyrazole moiety (Compounds 33 & 34)HCT116, MCF7, HepG2, A549< 23.7CDK2 inhibition[7]
5-alkylated selanyl-1H-pyrazole derivatives (Compounds 53 & 54)HepG2 (Liver Cancer)13.85 - 15.98Dual EGFR and VEGFR-2 inhibitors[7]
Anti-inflammatory Activity

Several pyrazole-4-carbaldehyde derivatives have exhibited significant anti-inflammatory properties, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Table 3: Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives

Compound/DerivativeAssay% Inhibition of EdemaIC50 ValueReference
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (4g, 4i, 4k)Carrageenan-induced paw edemaMaximum activity compared to diclofenac sodium-[9]
1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde-Important anti-inflammatory activity-[10]

Mechanisms of Action and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the biological activities of pyrazole-4-carbaldehyde derivatives is crucial for their rational design and development as therapeutic agents.

Anticancer Signaling Pathways

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.[1][7][11][12] Certain pyrazole-4-carbaldehyde derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7][8]

Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition.[3][9][13][14] Dysregulation of CDK2 activity is frequently observed in cancer, making it an attractive therapeutic target. Specific pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and a reduction in tumor cell proliferation.[7]

Inhibition of the CDK2 signaling pathway by pyrazole derivatives.
Anti-inflammatory Signaling Pathway

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[15][16] The inhibition of the NF-κB signaling cascade is a promising strategy for the development of anti-inflammatory drugs. Certain pyrazole derivatives have been shown to suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[16]

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Activity: Agar Well Diffusion Method
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the pyrazole-4-carbaldehyde derivative solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[17]

Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole-4-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[2][18][19]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test group of rats receives the pyrazole-4-carbaldehyde derivative at a specific dose, typically administered orally or intraperitoneally. The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[20][21][22][23][24]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carbaldehyde derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have provided valuable insights for the optimization of these compounds as therapeutic agents.

  • Antimicrobial Activity: The nature and position of substituents on the phenyl rings at the 1 and 3-positions of the pyrazole core significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens, on the phenyl rings have been shown to enhance antibacterial and antifungal activity.[6][25]

  • Anticancer Activity: For anticancer activity, the substitution pattern on the pyrazole ring is critical. The presence of specific pharmacophores, such as indole or benzothiazole moieties, can enhance cytotoxicity.[7][8] Furthermore, the nature of the substituent at the 4-position, derived from the carbaldehyde group, plays a crucial role in modulating activity and selectivity towards specific cancer targets.[25][26][27]

  • Anti-inflammatory Activity: The anti-inflammatory activity is also sensitive to the substituents on the pyrazole core. The presence of certain groups can enhance the inhibition of pro-inflammatory enzymes like COX-2.[9][10]

Future Directions and Conclusion

Pyrazole-4-carbaldehyde derivatives represent a versatile and promising scaffold in drug discovery. Their synthetic tractability, coupled with their broad spectrum of biological activities, makes them attractive candidates for the development of novel therapeutics. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: While progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully elucidated.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this class of compounds suggest that their therapeutic potential may extend beyond the areas already explored.

References

An In-depth Technical Guide to the Solubility of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility of Pyrazole Derivatives

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy as a potential therapeutic agent. Pyrazole derivatives, a class of heterocyclic compounds, exhibit a wide range of biological activities. Their solubility is largely dictated by the nature of the substituents on the pyrazole ring. The presence of the polar pyrazole ring itself suggests some potential for aqueous solubility, while appended aromatic groups, such as the dimethoxyphenyl group in the title compound, are expected to increase lipophilicity and decrease aqueous solubility.

Predicted Solubility Profile

Based on available data for analogous pyrazole-4-carbaldehyde derivatives, 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is anticipated to exhibit the following general solubility characteristics:

  • Low solubility in water and non-polar organic solvents.

  • Good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). [1]

For a structurally related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, a quantitative solubility of 10.3 µg/mL has been reported in a buffer at pH 7.4. This provides a potential benchmark for the aqueous solubility of similar pyrazole-4-carbaldehydes.

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following table summarizes the known solubility of a closely related compound.

Compound NameSolvent/MediumTemperature (°C)Solubility
3-phenyl-1H-pyrazole-4-carbaldehydeAqueous buffer, pH 7.4Not Specified10.3 µg/mL

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. The following are detailed methodologies for assessing both qualitative and quantitative solubility.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid assessment of a compound's solubility in various solvents, which can inform the selection of appropriate solvents for analysis and formulation.

Materials:

  • Test compound: this compound

  • Solvents: Purified Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Diethyl Ether, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Water Solubility:

    • Add approximately 1-2 mg of the test compound to a clean, dry test tube.

    • Add 1 mL of purified water.

    • Vortex the mixture vigorously for 30 seconds.

    • Visually inspect the solution for the presence of undissolved solid. Record as "soluble" or "insoluble".

  • Aqueous Acid/Base Solubility (if insoluble in water):

    • Repeat the procedure using 5% HCl, 5% NaOH, and 5% NaHCO₃ as the solvents.

    • Observe and record the solubility in each. Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.

  • Organic Solvent Solubility:

    • Repeat the procedure using diethyl ether, DMSO, and DMF as the solvents.

    • Observe and record the solubility.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This high-throughput method provides a more quantitative measure of a compound's aqueous solubility and is particularly useful in early-stage drug discovery.

Materials:

  • Test compound: this compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control.

Biological Context and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, often implicating them in anti-inflammatory and anti-cancer signaling pathways. While the specific targets of this compound are not definitively established, related compounds have been shown to modulate pathways involving kinases and other enzymes.

Below is a representative diagram illustrating a hypothetical signaling pathway that could be modulated by a pyrazole derivative, leading to an anti-inflammatory response.

G cluster_nucleus Cellular Compartments ext_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ext_stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade Kinase Cascade (e.g., IRAKs, TRAF6) adaptor->kinase_cascade nf_kb_complex IκB-NF-κB Complex kinase_cascade->nf_kb_complex nf_kb NF-κB nf_kb_complex->nf_kb Phosphorylation & Degradation of IκB nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines pyrazole 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde pyrazole->kinase_cascade Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

This diagram illustrates how an external inflammatory stimulus can activate a signaling cascade leading to the production of pro-inflammatory cytokines. A pyrazole-based compound could potentially inhibit key kinases in this pathway, thereby reducing the inflammatory response.

Synthesis Workflow

The synthesis of this compound typically involves a Vilsmeier-Haack reaction. A generalized workflow for this synthesis is presented below.

G start 3',4'-Dimethoxyacetophenone hydrazone_formation Reaction with Hydrazine start->hydrazone_formation hydrazone Hydrazone Intermediate hydrazone_formation->hydrazone cyclization Vilsmeier-Haack Reaction (Cyclization & Formylation) hydrazone->cyclization vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->cyclization product 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde cyclization->product

Caption: General synthesis workflow.

This workflow outlines the key steps in the synthesis, starting from a substituted acetophenone, formation of a hydrazone intermediate, and subsequent cyclization and formylation using the Vilsmeier-Haack reagent to yield the final pyrazole-4-carbaldehyde product.

References

Stability of Pyrazole-4-Carbaldehyde Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-4-carbaldehyde and its derivatives represent a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of a vast array of biologically active molecules. Their inherent stability is a crucial determinant of their suitability for various applications, from pharmaceutical development to materials science. This technical guide provides a comprehensive overview of the stability of pyrazole-4-carbaldehyde compounds, offering insights into their degradation pathways, storage conditions, and the analytical methodologies for their assessment. Furthermore, this document explores the engagement of pyrazole-containing scaffolds with key cellular signaling pathways, underscoring the importance of their structural integrity for therapeutic efficacy.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a carbaldehyde group at the 4-position endows the pyrazole ring with a reactive handle for further chemical modifications, making pyrazole-4-carbaldehyde a key building block in the synthesis of diverse derivatives with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The stability of these aldehyde-functionalized pyrazoles is of paramount importance, as degradation can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide aims to provide a detailed technical resource on the stability of pyrazole-4-carbaldehyde compounds to support researchers and developers in their endeavors.

Physicochemical Properties and General Stability

Pyrazole-4-carbaldehyde and its derivatives are generally crystalline solids with moderate to good stability under standard laboratory conditions.[2] They are typically described as being stable at ordinary conditions and non-hygroscopic.[2] However, the aldehyde functional group introduces a potential site for oxidative and other degradation pathways.

Table 1: General Physicochemical Properties of Selected Pyrazole-4-Carbaldehyde Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceRecommended Storage
1H-Pyrazole-4-carbaldehydeC4H4N2O96.09Not availableYellowish-brown or off-white solid0-8 °C
3-Phenyl-1H-pyrazole-4-carboxaldehydeC10H8N2O172.18142-147Solid2-8°C
1,3-Dimethyl-1H-pyrazole-4-carbaldehydeC6H8N2O124.14Not availableNot availableNot available

Data compiled from publicly available information.

Factors Influencing Stability

The stability of pyrazole-4-carbaldehyde compounds can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation processes. While many derivatives are stable at room temperature, long-term storage at lower temperatures (2-8 °C) is often recommended to maintain purity and prevent degradation.

  • pH: The aldehyde group can be susceptible to reactions in both acidic and basic media. Hydrolysis of derivatives or side reactions involving the aldehyde can occur at extreme pH values.

  • Light: Photodegradation can be a concern for aromatic and heterocyclic compounds. Exposure to UV or visible light may initiate photochemical reactions leading to the formation of impurities.

  • Oxidizing Agents: The aldehyde functionality is prone to oxidation, which can lead to the corresponding carboxylic acid or other oxidative degradation products. Contact with strong oxidizing agents should be avoided.

  • Substituents: The nature and position of substituents on the pyrazole ring and any attached phenyl groups can significantly impact the electronic properties and, consequently, the stability of the molecule. Electron-donating or withdrawing groups can influence the reactivity of the pyrazole ring and the carbaldehyde group.

Potential Degradation Pathways

While specific degradation pathways for pyrazole-4-carbaldehyde are not extensively documented in the public domain, based on the chemical nature of the molecule, the following are potential degradation routes:

  • Oxidation: The most probable degradation pathway involves the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by reaction with oxidizing agents.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, leading to the formation of higher molecular weight impurities.

  • Ring Opening: Although the pyrazole ring is generally stable, under harsh conditions such as strong acids or bases and high temperatures, ring opening could potentially occur.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of pyrazole-4-carbaldehyde compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reverse-phase HPLC method capable of separating the parent pyrazole-4-carbaldehyde compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Method Parameters (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around the λmax).

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[3]

General Procedure:

  • Prepare solutions of the pyrazole-4-carbaldehyde compound in a suitable solvent.

  • Expose the solutions to various stress conditions as outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the stressed samples by the developed HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°C
Oxidative Degradation 3% H2O224, 48, 72 hours at room temperature
Thermal Degradation Solid sample24, 48, 72 hours at 80°C
Photostability Solid sample and solutionICH Q1B guidelines (exposure to cool white fluorescent and near-UV light)

Signaling Pathways and the Importance of Stability

The biological activity of many pyrazole-based drugs is contingent upon their precise interaction with specific molecular targets within cellular signaling pathways. Degradation of the pyrazole-4-carbaldehyde core can lead to a loss of this specific binding and, consequently, a reduction or complete loss of therapeutic efficacy. Several key signaling pathways are modulated by pyrazole-containing inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[4][5][6] Several pyrazole-based compounds have been developed as potent JAK inhibitors.[4][5] The structural integrity of the pyrazole scaffold is essential for its interaction with the ATP-binding pocket of JAKs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses.[7] Pyrazole-containing compounds have been identified as potent inhibitors of p38 MAPK, often by binding to an allosteric site.[7] The specific conformation and chemical features of the pyrazole derivative are critical for this interaction.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory and immune responses.[8][9][10] Dysregulation of this pathway is associated with numerous diseases. Pyrazole derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[9][10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degrades from NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based Inhibitor Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole-based inhibitor.

Conclusion

The stability of pyrazole-4-carbaldehyde compounds is a critical parameter that dictates their utility in research and development. While generally stable under controlled conditions, their susceptibility to oxidation and other degradation pathways necessitates careful handling, storage, and the use of validated stability-indicating analytical methods. Understanding the potential degradation products and pathways is essential for ensuring the quality, safety, and efficacy of any resulting products. Furthermore, the crucial role of the intact pyrazole scaffold in mediating interactions with key signaling pathways highlights the importance of maintaining the chemical integrity of these valuable synthetic intermediates. This guide provides a foundational resource for researchers working with pyrazole-4-carbaldehyde compounds, enabling them to make informed decisions regarding their handling, analysis, and application.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. The introduction of a carbaldehyde group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction provides a key synthetic handle for further molecular elaborations. This protocol details the synthesis of the starting material, 3-(3,4-dimethoxyphenyl)-1H-pyrazole, followed by its formylation to yield the target compound, this compound.

Reaction Scheme

The overall synthetic route involves a two-step process:

  • Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole: This is achieved through the condensation of 1-(3,4-dimethoxyphenyl)ethanone with a suitable hydrazine source. A common method involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydrazine hydrate.

  • Vilsmeier-Haack Formylation: The synthesized 3-(3,4-dimethoxyphenyl)-1H-pyrazole is then formylated at the C4 position using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
3-(3,4-dimethoxyphenyl)-1H-pyrazoleC₁₁H₁₂N₂O₂204.23Solid85-95138-140
This compoundC₁₂H₁₂N₂O₃232.24Solid70-80188-190

Note: Yields and melting points are typical and may vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole

Materials:

  • 1-(3,4-dimethoxyphenyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.5 equivalents) in toluene is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enaminone intermediate.

  • The crude enaminone is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is heated at reflux for 6-8 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford 3-(3,4-dimethoxyphenyl)-1H-pyrazole as a solid.

Protocol 2: Vilsmeier-Haack Synthesis of this compound

Materials:

  • 3-(3,4-dimethoxyphenyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • A solution of 3-(3,4-dimethoxyphenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the pure product as a solid.

Visualizations

Experimental Workflow

experimental_workflow start1 Start: 1-(3,4-dimethoxyphenyl)ethanone step1_1 React with DMF-DMA in Toluene (Reflux) start1->step1_1 intermediate1 Crude Enaminone step1_1->intermediate1 step1_2 Cyclization with Hydrazine Hydrate in Ethanol (Reflux) intermediate1->step1_2 workup1 Work-up & Purification step1_2->workup1 product1 3-(3,4-dimethoxyphenyl) -1H-pyrazole workup1->product1 step2_1 Add Pyrazole to Vilsmeier Reagent (0°C) product1->step2_1 reagent_prep Vilsmeier Reagent (POCl3 + DMF in DCM, 0°C) reagent_prep->step2_1 step2_2 Heat to 60-70°C step2_1->step2_2 workup2 Quenching, Neutralization, Extraction & Purification step2_2->workup2 product2 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

vilsmeier_mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent + poccl3 POCl3 poccl3->vilsmeier_reagent electrophilic_attack Electrophilic attack at C4 of pyrazole vilsmeier_reagent->electrophilic_attack pyrazole 3-(3,4-dimethoxyphenyl) -1H-pyrazole pyrazole->electrophilic_attack intermediate_cation Iminium Cation Intermediate electrophilic_attack->intermediate_cation hydrolysis Hydrolysis (Work-up) intermediate_cation->hydrolysis final_product 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde hydrolysis->final_product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole derivative.

Knorr Pyrazole Synthesis: Application Notes and Protocols for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1]

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[2] The mechanism commences with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[4] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[4]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

A diagram illustrating the general mechanism of the Knorr pyrazole synthesis.

Applications in Drug Development

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. The Knorr synthesis is instrumental in the production of many of these drugs.

A prominent example is Celecoxib (brand name Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[5] Celecoxib's selective inhibition of the cyclooxygenase-2 (COX-2) enzyme reduces the production of pro-inflammatory prostaglandins, providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Other notable examples of drugs synthesized using the Knorr reaction include Antipyrine, an analgesic and antipyretic, and Metamizole, a non-opioid analgesic.[5]

Data Presentation: Synthesis of Substituted Pyrazoles

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.

Table 1: Synthesis of Pyrazolones from β-Ketoesters and Hydrazines

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial Acetic Acid100179[6][7]
Ethyl acetoacetatePhenylhydrazineNeatNoneRefluxNot SpecifiedHigh[5]

Table 2: Regioselectivity in the Synthesis of Fluorinated Pyrazoles [8]

1,3-Dicarbonyl Compound (R¹)Hydrazine (R²)SolventIsomer Ratio (A:B)Total Yield (%)
2-Furyl, CF₃MethylhydrazineEtOH36:6499
2-Furyl, CF₃MethylhydrazineTFE85:1599
2-Furyl, CF₃MethylhydrazineHFIP97:398
2-Furyl, CF₂CF₃MethylhydrazineEtOH64:3693
2-Furyl, CF₂CF₃MethylhydrazineTFE98:299
2-Furyl, CF₂CF₃MethylhydrazineHFIP>99:<199

Isomer A corresponds to the N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Protocol 1: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The product can be further purified by recrystallization from ethanol.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR.

Protocol 2: General Procedure for the Synthesis of Fluorinated N-Methylpyrazoles[8]

Materials:

  • Fluorinated 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione)

  • Methylhydrazine

  • Solvent (Ethanol, 2,2,2-Trifluoroethanol (TFE), or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

Procedure:

  • Reaction Setup: To a solution of the fluorinated 1,3-diketone (1 equivalent) in the chosen solvent, add methylhydrazine (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Reaction Monitoring: Monitor the reaction for completion using TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Isolation and Purification: The residue can be purified by column chromatography on silica gel to separate the regioisomers.

  • Characterization: Characterize the purified isomers by NMR spectroscopy to determine the regioselectivity and confirm the structures.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Workflow start Start reactants 1. Mix 1,3-Dicarbonyl and Hydrazine Derivative start->reactants solvent_catalyst 2. Add Solvent and Catalyst reactants->solvent_catalyst heating 3. Heat Reaction Mixture solvent_catalyst->heating monitoring 4. Monitor Reaction (TLC/LC-MS) heating->monitoring workup 5. Reaction Work-up (e.g., add water) monitoring->workup isolation 6. Isolate Crude Product (Filtration) workup->isolation purification 7. Purify Product (Recrystallization/ Chromatography) isolation->purification characterization 8. Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

A typical experimental workflow for the Knorr pyrazole synthesis.

References

Application Notes and Protocols for Chalcone Synthesis Using 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcones derived from 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential for anticancer, anti-inflammatory, and antimicrobial applications. The protocols outlined below are based on the well-established Claisen-Schmidt condensation reaction, a reliable method for forming the α,β-unsaturated ketone core of chalcones.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Both natural and synthetic chalcones have garnered substantial interest from the scientific community due to their wide array of biological activities. The incorporation of a pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, into the chalcone scaffold has been shown to enhance or modulate these biological effects.

The specific starting material, this compound, provides a unique structural motif. The dimethoxyphenyl group is a common feature in many biologically active molecules, and its combination with the pyrazole-chalcone framework is a promising strategy for the development of novel therapeutic agents. These notes offer a foundational guide for the synthesis and exploration of this novel class of compounds.

Synthesis of Pyrazole-Based Chalcones

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, the pyrazole-4-carbaldehyde derivative) with a ketone, typically an acetophenone derivative.

A general reaction scheme is as follows:

G A This compound C Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) A->C B Substituted Acetophenone B->C D Pyrazole-Chalcone Derivative C->D

Caption: General scheme for Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazole-chalcone derivatives. Researchers should consider these as starting points and may need to optimize conditions for specific acetophenone substrates.

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This protocol is adapted from the synthesis of similar pyrazole-chalcone derivatives.

Materials:

  • This compound (1.0 mmol)

  • Substituted acetophenone (1.1 mmol)

  • Ethanol (96%, 10 mL)

  • Sodium hydroxide (NaOH) (5.0 mmol)

  • Water (deionized)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the substituted acetophenone (1.1 mmol) to the solution.

  • Add sodium hydroxide (5.0 mmol) to the mixture.

  • Stir the reaction mixture at a controlled temperature, for instance, 55°C, for a duration of 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane) to obtain the pure chalcone derivative.

Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-400)

This protocol offers a more environmentally friendly approach, utilizing PEG-400 as a recyclable solvent.

Materials:

  • This compound (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Polyethylene glycol (PEG-400) (10 mL)

  • Aqueous sodium hydroxide (20% w/v, 1 mL)

  • Ice-cold water

Procedure:

  • Dissolve an equimolar mixture of this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in PEG-400 (10 mL) in a flask.

  • Slowly add the 20% aqueous sodium hydroxide solution (1 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, pour the mixture into ice-cold water with constant stirring.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with water, and dry to obtain the crude chalcone.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes expected yields for analogous pyrazole-chalcone syntheses, which can serve as a benchmark for the synthesis using this compound.

Starting Pyrazole AldehydeAcetophenone DerivativeCatalyst/SolventYield (%)Reference
3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehydeVarious substituted acetophenonesNaOH/Ethanol58-97[1]
1,3-diphenyl-1H-pyrazole-4-carbaldehydesVarious substituted acetophenonesNaOH/PEG-400Good to Excellent[2]
1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehydeVarious aryl and heteroaryl acetophenonesNaOH/MethanolGood to Excellent[3]

Potential Biological Activities and Signaling Pathways

Chalcones derived from pyrazole precursors have demonstrated a wide range of pharmacological activities. While specific data for chalcones from this compound is emerging, the known activities of related compounds suggest promising avenues for research.

Anticancer Activity:

Many pyrazole-based chalcones exhibit potent anticancer properties.[4][5] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

  • Tubulin Polymerization Inhibition: Some pyrazole-chalcone hybrids act as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine.[6] By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.

  • Kinase Inhibition: Chalcones have been shown to inhibit various protein kinases involved in cancer cell signaling. For instance, some pyrazolinone chalcones have been found to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ERK1_2 ERK1/2 Akt->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Chalcone Pyrazole-Chalcone Derivative Chalcone->PI3K Inhibits Chalcone->Akt Inhibits Chalcone->ERK1_2 Inhibits

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway.

Anti-inflammatory Activity:

Inflammation is a key process in many diseases, and chalcones have shown significant anti-inflammatory effects.

  • COX Inhibition: Pyrazole-containing compounds, such as the commercial drug celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Chalcones with a pyrazole core may exhibit similar COX-2 inhibitory activity.

  • NF-κB and JNK Pathway Regulation: Chalcone analogues have been identified as inhibitors of the NF-κB and JNK signaling pathways.[7][8] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NF_kB NF-κB TLR4->NF_kB Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) JNK->Inflammatory_Genes NF_kB->Inflammatory_Genes Chalcone Pyrazole-Chalcone Derivative Chalcone->JNK Inhibits Chalcone->NF_kB Inhibits

Caption: Regulation of NF-κB and JNK anti-inflammatory pathways.

Conclusion

The synthesis of novel chalcones from this compound offers a promising avenue for the discovery of new therapeutic agents. The Claisen-Schmidt condensation provides a robust and versatile method for accessing a diverse library of these compounds. The potential for these chalcones to exhibit significant anticancer and anti-inflammatory activities, through mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways, makes them attractive candidates for further investigation in drug discovery and development programs. The protocols and information provided herein serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this exciting class of molecules.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of pyrazole derivatives for their antimicrobial activity. Pyrazole-containing compounds represent a significant class of heterocyclic molecules that have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogens.[1][2][3][4][5][6] The emergence of multidrug-resistant (MDR) bacterial strains necessitates the discovery of novel antimicrobial agents, and pyrazole derivatives are promising candidates in this endeavor.[1][7][8]

Introduction to the Antimicrobial Potential of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][3][4][5] Derivatives of this stable heterocyclic ring have been shown to target different metabolic pathways in both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for some pyrazole derivatives has been attributed to the inhibition of crucial cellular processes, including the synthesis of the cell wall, proteins, and nucleic acids.[1] For instance, some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme.[1] The continuous exploration of new pyrazole derivatives is a promising strategy to combat the growing threat of antibiotic resistance.

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common and effective method for synthesizing pyrazole derivatives involves the reaction of chalcones with various hydrazine derivatives.[2][4]

Protocol: Synthesis of Pyrazole-1-sulphonamides from Chalcones [4]

  • Chalcone Synthesis: A mixture of an appropriate aromatic aldehyde and an acetophenone derivative is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a base (e.g., piperidine) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The resulting chalcone is then isolated by filtration or extraction.

  • Hydrazone Formation: The synthesized chalcone is reacted with a hydrazine derivative, such as p-sulfamylphenyl hydrazine, in a solvent like glacial acetic acid. The reaction mixture is heated under reflux for several hours. Upon cooling, the hydrazone derivative precipitates and is collected by filtration.[4]

  • Cyclization to Pyrazole: The intermediate hydrazone is then treated with a strong acid, such as 30% hydrochloric acid, and heated. This acidic condition facilitates the cyclization to the corresponding pyrazole-1-sulphonamide. The product is then neutralized, filtered, washed, and purified by recrystallization.[4]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized pyrazole derivatives can be assessed using standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well Diffusion Method [2][9]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Aseptically pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread the prepared microbial suspension over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compounds: Prepare solutions of the pyrazole derivatives in a suitable solvent (e.g., DMSO) at a known concentration. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) is used as a positive control.[3][10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Broth Microdilution Method for MIC Determination [8][10][11]

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivatives in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the agar well diffusion method and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compounds. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits the visible growth of the microorganism.[8][10] Visual inspection for turbidity is the primary method of determination. The addition of a growth indicator like resazurin can aid in visualizing the results.[10]

Data Presentation

The antimicrobial activity of pyrazole derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. The following tables summarize representative data from various studies.

Pyrazole Derivative ClassTest MicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazonesS. aureus0.78–1.56[1]
Naphthyl-substituted pyrazole-derived hydrazonesA. baumannii0.78–1.56[1]
Thiazolo-pyrazole derivativesMRSA4[1]
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative strains<1[1]
Coumarin-substituted and pyran-fused pyrazolesS. aureus, P. aeruginosa1.56–6.25[1]
Pyrazole-thiazole hybridsMRSA1.9-3.9[1]
Pyrazolyl 1,3,4-thiadiazine derivative (21a)Antibacterial62.5–125[3]
Pyrazolyl 1,3,4-thiadiazine derivative (21a)Antifungal2.9–7.8[3]
Diphenyl pyrazole–chalcone derivative (6d)MRSA15.7[11]
Diphenyl pyrazole–chalcone derivative (6d)E. coli7.8[11]
Bicyclic pyrazoline with imide moiety (9)Staphylococcus and Enterococcus strains (including MDR)4[7][8]
Pyrano[2,3-c] pyrazole derivative (5c)E. coli, K. pneumoniae6.25[10]
Pyrano[2,3-c] pyrazole derivative (5c)L. monocytogenes50[10]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a potential mechanism of action for pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis of Pyrazole Derivatives cluster_screening Antimicrobial Screening cluster_data Data Analysis start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification & Characterization (e.g., Recrystallization, NMR, IR) synthesis->purification preliminary Preliminary Screening (Agar Well Diffusion) purification->preliminary Test Compounds mic MIC Determination (Broth Microdilution) preliminary->mic mbc MBC Determination (Optional) mic->mbc data_collection Collect Inhibition Zones & MIC values sar Structure-Activity Relationship (SAR) Studies data_collection->sar conclusion Lead Compounds for Further Development sar->conclusion Identify Lead Compounds mechanism_of_action cluster_bacterium Bacterial Cell cluster_targets Potential Molecular Targets cell_wall Cell Wall Synthesis bactericidal Bactericidal/Bacteriostatic Effect cell_wall->bactericidal protein Protein Synthesis protein->bactericidal dna DNA Replication (e.g., DNA Gyrase) dna->bactericidal pyrazole Pyrazole Derivative inhibition Inhibition pyrazole->inhibition inhibition->cell_wall inhibition->protein inhibition->dna screening_logic start Synthesized Pyrazole Derivatives primary_screen Primary Screening (Agar Diffusion) start->primary_screen active Active Compounds (Zone of Inhibition > Threshold) primary_screen->active inactive Inactive Compounds primary_screen->inactive mic_determination Quantitative Analysis (MIC Determination) active->mic_determination potent Potent Compounds (Low MIC Values) mic_determination->potent less_potent Less Potent Compounds mic_determination->less_potent lead_compounds Lead Compounds for Further Study potent->lead_compounds

References

Application Notes and Protocols: Anticancer Evaluation of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the anticancer potential of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde and its analogs. The protocols outlined below are foundational for screening novel chemical entities and elucidating their mechanisms of action.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. Their mechanism of action often involves targeting key cellular pathways and enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin. The 3-(3,4-dimethoxyphenyl) substituent is of particular interest as the dimethoxybenzene moiety is found in various natural and synthetic compounds with potent anticancer activity. This document details the synthesis, in vitro anticancer evaluation, and mechanistic study protocols for novel analogs based on the this compound scaffold.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel analogs is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. While specific data for a comprehensive series of this compound analogs is not extensively available in the public domain, related structures have shown significant promise. For instance, a pyrazolo[3,4-b]pyrazine derivative bearing a 3,4-dimethoxyphenyl group (Compound A) demonstrated potent activity against the MCF-7 breast cancer cell line. Furthermore, the inclusion of a 3,4-dimethoxyphenyl moiety in a pyrazolo[3,4-b]pyridine scaffold was found to enhance cytotoxic activity against HeLa cervical cancer cells.[1][2]

Table 1: Illustrative Anticancer Activity of a Related 3,4-Dimethoxyphenyl-Substituted Pyrazole Analog

Compound ReferenceCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound AMCF-7 (Breast)2.22Paclitaxel1.02

Note: Compound A is a 3,4-dimethoxy derivative of a pyrazolo[3,4-b]pyrazine. This data is presented as a representative example of the potential of the 3,4-dimethoxyphenyl pharmacophore in pyrazole-based anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5][6][7][8][9] This reaction involves the formylation of a suitable precursor, typically a hydrazone derived from an acetophenone.

Materials:

  • Substituted 3,4-dimethoxyacetophenone

  • Hydrazine hydrate or substituted hydrazines

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Crushed ice

  • Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Hydrazone Formation:

    • Dissolve the substituted 3,4-dimethoxyacetophenone (1 equivalent) in ethanol.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

    • Add a catalytic amount of hydrochloric acid and reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3-4 equivalents) to ice-cold N,N-dimethylformamide (10 volumes) with stirring.

    • To this reagent, add the hydrazone precursor (1 equivalent) portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude this compound analog will precipitate.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle progression.[1][3][5][14][15]

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.[16][17][18][19]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Anticancer Evaluation cluster_mechanistic Mechanistic Studies start 3,4-Dimethoxyacetophenone + Hydrazine hydrazone Hydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->vilsmeier product 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde Analogs vilsmeier->product mtt In Vitro Cytotoxicity (MTT Assay) product->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Apoptosis Analysis (Western Blot) ic50->western_blot

Caption: Experimental workflow for the synthesis and anticancer evaluation of pyrazole analogs.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Pyrazole Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibition bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential apoptotic signaling pathway induced by pyrazole analogs.

References

Synthesis of Pyrazolo[3,4-d]pyrimidines: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities. This document provides detailed experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, summarizing key quantitative data and visualizing the synthetic workflow and a relevant biological pathway.

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are structural isomers of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] Derivatives of this scaffold have shown significant potential as anticancer, antibacterial, antitubercular, and antitumor agents.[2] Their mechanism of action often involves the inhibition of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Src tyrosine kinase, and Dihydrofolate Reductase (DHFR), which are crucial in disease progression.[2][3][4]

Synthetic Protocols

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic routes. Below are detailed protocols for two common methods.

Protocol 1: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

This protocol outlines the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine from a chloropyrimidine precursor.[5]

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.29 mmol, 200 mg) in tetrahydrofuran (2.0 mL).

  • Add ammonium hydroxide (2.0 mL) to the solution.

  • Stir the reaction mixture at 20-30 °C for 2 hours.

  • Upon completion of the reaction, concentrate the mixture.

  • Grind the resulting concentrate with acetonitrile (0.5 mL).

  • Collect the product by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine as a red solid.

Yield: 57% (100 mg)[5]

Protocol 2: Multi-step Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

This protocol describes a multi-step synthesis starting from acyclic precursors to yield a substituted pyrazolo[3,4-d]pyrimidine.[2]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol for 2 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1)

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol, 1.0 g) in formic acid (30 mL).

  • Reflux the solution for 7 hours.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol.

Yield: 83%[2]

Step 3: Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • React the product from Step 2 with an appropriate alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide) to obtain further derivatives.[2]

Summary of Synthetic Data

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives.

Starting Material(s)Key Reagents/ConditionsProductYield (%)Melting Point (°C)Reference
4-Chloro-1H-pyrazolo[3,4-d]pyrimidineNH4OH, THF, 20-30°C, 2h4-Aminopyrazolo[3,4-d]pyrimidine57>325[5][6]
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid, reflux, 7h3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)83153-155[2]
P1Methyl iodide3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2)70143-145[2]
P1Propargyl bromide3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3)65155-157[2]
P1Phenacyl bromide3-Methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4)69170-172[2]
3-Chloro-4-hydroxy-5-methylbenzaldehyde, 3-methyl-2-pyrazolin-5-one, ThioureaMicrowave irradiation, HCl (cat.)4-(3-Chloro-4-hydroxy-5-methylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione67125-127[7]

Experimental and Biological Evaluation Workflow

A typical workflow for the synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives is depicted below.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Design of Target Molecules synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity Lead Compounds anticancer_assays Anticancer Activity Assays (Wound Healing, Colony Formation) cytotoxicity->anticancer_assays mechanistic_studies Mechanistic Studies (Flow Cytometry for Cell Cycle/Apoptosis, Western Blot) anticancer_assays->mechanistic_studies in_vivo In vivo Studies (Animal Models) mechanistic_studies->in_vivo

Caption: General workflow for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines.

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidines are well-known inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR-2, which play a critical role in cancer progression through angiogenesis.[3] The diagram below illustrates a simplified RTK signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Dimerization Inhibition

Caption: Inhibition of RTK signaling by pyrazolo[3,4-d]pyrimidines.

Conclusion

The synthetic accessibility and the rich pharmacological profile of pyrazolo[3,4-d]pyrimidines make them a highly attractive scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the chemical and biological space of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Purification of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde using silica gel column chromatography. This pyrazole derivative is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazole scaffold, including anti-inflammatory, antimicrobial, and antitumor properties. The purification method described herein is essential for obtaining a high-purity compound suitable for downstream applications such as biological screening and drug development. This protocol addresses common impurities associated with its synthesis, particularly via the Vilsmeier-Haack reaction, and offers a systematic approach to achieve excellent separation.

Introduction

Pyrazole-4-carbaldehydes are versatile synthetic intermediates in the development of various heterocyclic compounds with potential therapeutic applications. The title compound, this compound, incorporates the pyrazole core, which is a key pharmacophore in numerous approved drugs. The dimethoxyphenyl substituent is also prevalent in many biologically active molecules. Synthetic routes to this class of compounds, most notably the Vilsmeier-Haack reaction, often yield a crude product containing unreacted starting materials, reagents, and side-products. Therefore, a robust purification strategy is critical. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This application note presents a detailed methodology for the purification of this compound, ensuring high purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Solid
Purity 95% (typical commercial)
Storage Temperature Room Temperature
InChI Key MVOHBLRFSWSWBD-UHFFFAOYSA-N

Experimental Protocol: Purification by Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade, optional)

  • Methanol (ACS grade, optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • UV lamp (254 nm)

  • Iodine chamber (for visualization, optional)

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Packing Pack the Chromatography Column Slurry->Packing Loading Load Sample onto the Column Packing->Loading Sample_Prep Prepare Crude Sample Sample_Prep->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Obtain Pure Product Evaporation->Final_Product

Figure 1: Workflow for Column Chromatography Purification.
Step-by-Step Procedure

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of n-hexane and ethyl acetate.

    • Gradually increase the polarity of the mobile phase. Suggested starting solvent systems are provided in Table 2.

    • The ideal solvent system should provide a good separation between the desired product and impurities, with the Rf value of the product being around 0.25-0.35.

    • Visualize the spots under a UV lamp at 254 nm.

    Solvent System (v/v)Expected Rf of Similar Compounds
    Ethyl acetate : n-Hexane (1:10)~0.65
    Ethyl acetate : n-Hexane (1:5)~0.5
    Ethyl acetate : n-Hexane (1:4)Target Range
    ChloroformVariable
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin the elution process, collecting fractions in test tubes or small flasks.

    • If a gradient elution is required (as determined by TLC showing multiple impurities with varying polarities), gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Analysis of Fractions:

    • Monitor the separation by performing TLC on the collected fractions.

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.

    • Identify the fractions containing the pure product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

    • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

Potential Impurities from Synthesis

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes.[1][2][3] This reaction typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate a suitable pyrazole precursor. Potential impurities that may need to be removed during column chromatography are listed in Table 3.

Impurity TypeExampleRationale for Presence
Unreacted Starting Material Substituted acetophenone phenylhydrazoneIncomplete reaction
Vilsmeier Reagent Byproducts Residual DMF, phosphoric acid derivativesFrom the formylating agent
Regioisomers 5-formyl pyrazole isomerPotential for formylation at other positions
Side-reaction Products Chlorinated byproductsPOCl₃ can act as a chlorinating agent

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. While the specific pathway for this compound is not yet fully elucidated, based on the activities of structurally similar compounds, it is hypothesized to interact with pathways involved in inflammation and cell proliferation.

G cluster_compound Compound Action cluster_pathway Potential Signaling Pathway Compound 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde COX2 COX-2 Enzyme Compound->COX2 Inhibition LOX Lipoxygenase Compound->LOX Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Leukotrienes->Inflammation

Figure 2: Hypothesized Anti-Inflammatory Signaling Pathway.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound by silica gel column chromatography. By following this systematic approach, researchers can obtain a high-purity compound, which is essential for accurate biological evaluation and further development in medicinal chemistry and drug discovery programs. The provided information on potential impurities and the biological context of pyrazole derivatives offers a comprehensive guide for scientists working with this important class of molecules.

References

Spectroscopic Characterization of Pyrazole-4-Carbaldehyde Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural elucidation of novel pyrazole-based compounds is fundamental to understanding their structure-activity relationships and advancing drug discovery efforts. This document provides detailed application notes and protocols for the spectroscopic characterization of reaction products derived from pyrazole-4-carbaldehyde, focusing on common and powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for pyrazole-4-carbaldehyde and its derivatives, offering a comparative overview for researchers.

¹H NMR Spectral Data
Compound/Derivative TypeAldehyde Proton (CHO) δ (ppm)Pyrazole Ring Protons δ (ppm)Aromatic/Substituent Protons δ (ppm)Other Protons δ (ppm)Solvent
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde~10.14 (s)~6.94-7.58 (m, includes aromatic protons)~6.94-7.58 (m)~9.71-9.91 (s, OH), ~2.42 (s, CH₃)DMSO-d₆
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde9.86 (s)8.15 (s, H5)7.51-7.56 (m, Ph H2,6), 6.95-7.00 (m, Ph H3,5)4.64 (t, -OCH₂CH₂Cl), 3.91 (t, -OCH₂CH₂Cl), 3.85 (s, -OCH₃)CDCl₃
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesNot specifiedNot specifiedNot specifiedNot specifiedNot specified
5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde reaction productsNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet).

IR Spectral Data
Compound/Derivative TypeC=O (Aldehyde) Stretch (cm⁻¹)C=N (Pyrazole) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde~1670Not specifiedNot specifiedOH stretch
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde1667Not specified1560, 1516, 1499C-O, C-N stretches
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesNot specifiedNot specifiedNot specifiedNot specified
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydeNot specifiedNot specifiedNot specifiedNot specified

Note: Stretching frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry Data
Compound/Derivative TypeIonization MethodKey Fragments (m/z)Molecular Ion [M]⁺ or [M+H]⁺
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeNot specifiedNot specifiedNot specified
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeHRMS (ESI)Not specifiedObserved
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesGC-MSNot specifiedObserved
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydeNot specifiedNot specifiedObserved

Note: m/z refers to the mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole-4-carbaldehyde derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key proton signals of the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube to serve as a reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or ATR).

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Place the KBr pellet in the sample holder or ensure the sample is in good contact with the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as the aldehyde C=O stretch (typically around 1670-1700 cm⁻¹), C=N and C=C stretches of the pyrazole and aromatic rings, and N-H or O-H stretches if present.[1][3]

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compounds.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Procedure:

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • For EI-MS (often coupled with Gas Chromatography - GC-MS), prepare a dilute solution of the sample in a volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range. For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.[3]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation start Pyrazole-4-carbaldehyde Derivative Synthesis purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI, EI, HRMS) purification->ms analysis Combined Spectral Data Analysis nmr->analysis ir->analysis ms->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole-4-carbaldehyde derivatives.

Logical Relationship of Spectroscopic Data for Structure Elucidation

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data ¹H & ¹³C NMR Chemical Shifts Coupling Constants Integration structure_info {Structure Elucidation | Carbon-Hydrogen Framework | Presence of Functional Groups | Molecular Formula & Connectivity} nmr_data->structure_info Provides C-H framework ir_data FT-IR Stretching Frequencies Functional Groups ir_data->structure_info Identifies functional groups ms_data Mass Spec Molecular Weight Fragmentation Pattern ms_data->structure_info Determines molecular weight

Caption: Interrelation of spectroscopic data for the structural elucidation of pyrazole derivatives.

References

Application Notes and Protocols for Developing Fluorescent Probes from Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from pyrazole-4-carbaldehydes. This class of probes is particularly valuable for the detection of biologically significant metal ions, such as zinc (Zn²⁺), and for the investigation of cellular signaling pathways, including apoptosis.

Introduction to Pyrazole-4-carbaldehyde-Based Fluorescent Probes

Pyrazole derivatives are versatile scaffolds in medicinal chemistry and materials science due to their unique electronic properties and synthetic accessibility.[1] Pyrazole-4-carbaldehydes, in particular, serve as excellent precursors for the development of fluorescent probes. The aldehyde group provides a reactive handle for introducing various fluorophores and recognition moieties, allowing for the fine-tuning of the probe's photophysical and sensing properties.

A common synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of hydrazones.[2][3] Subsequent condensation reactions can then be employed to build the final fluorescent probe.[4] These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF), leading to a "turn-on" or ratiometric fluorescent response upon binding to the target analyte.[1][5]

One of the key applications of these probes is in the detection of labile zinc pools within cells.[6][7] Labile zinc is increasingly recognized as a crucial signaling molecule involved in a variety of cellular processes, including apoptosis (programmed cell death).[6][8] Dysregulation of zinc homeostasis has been implicated in numerous diseases, making fluorescent probes that can visualize and quantify these dynamic changes invaluable tools for research and drug development.[9]

Data Presentation: Photophysical Properties of Pyrazole-Based Fluorescent Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for representative pyrazole-based fluorescent probes to facilitate comparison and selection for specific experimental needs.

Probe Name/DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)AnalyteDetection Limit (LOD)Reference(s)
Pyrazole-Pyrazoline ProbeNot Specified~465Not SpecifiedNot SpecifiedFe³⁺/Fe²⁺Not Specified[10]
Pyrazole Probe 8 ~365~480Not Specified~115Zn²⁺/Cd²⁺Not Specified[10]
Pyrazole Probe 9 ~365~465Not Specified~100Fe³⁺/Fe²⁺0.025 µM for Fe³⁺[10]
QTPYNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺/Cd²⁺Not Specified[1]
LPDQNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺Not Specified[1]
FCPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺13 nM[1]
HN1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺Not Specified[1]
T2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺48.1 nM[1]
Zinquin~368~490Not Specified~122Zn²⁺Not Specified[11][12]
DA-ZP1-TPPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZn²⁺Not Specified[13]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-4-carbaldehyde Precursor via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a common precursor for fluorescent probes.

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone phenylhydrazone (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 70-80 °C and maintain for 6-8 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize it from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[3]

Protocol 2: Synthesis of a Pyrazole-Based Fluorescent Probe for Zinc

This protocol describes the synthesis of a Schiff base fluorescent probe from a pyrazole-4-carbaldehyde precursor.

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • 2-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-aminophenol (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it under vacuum to yield the fluorescent probe.

Protocol 3: Live-Cell Imaging of Labile Zinc Pools During Apoptosis

This protocol details the use of a pyrazole-based fluorescent probe to visualize changes in intracellular labile zinc during chemically induced apoptosis.

Materials:

  • Adherent mammalian cells (e.g., HeLa, PC-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Glass-bottom imaging dishes

  • Apoptosis-inducing agent (e.g., Staurosporine, 1 µM)

  • Pyrazole-based zinc fluorescent probe (e.g., synthesized in Protocol 2), 5 µM stock in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and seed them onto glass-bottom imaging dishes at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.

  • Induction of Apoptosis:

    • Treat the cells with the apoptosis-inducing agent (e.g., 1 µM Staurosporine) in fresh cell culture medium.

    • Incubate for a predetermined time to induce early-stage apoptosis (e.g., 2-4 hours). Include a vehicle-treated control group.

  • Probe Loading:

    • Prepare a working solution of the pyrazole-based zinc probe at a final concentration of 5 µM in pre-warmed HBSS.

    • Remove the culture medium from the cells and wash them twice with pre-warmed HBSS.

    • Add the probe-containing HBSS to the cells and incubate for 30 minutes at 37 °C, protected from light.

  • Washing and Imaging:

    • After incubation, wash the cells twice with pre-warmed HBSS to remove excess probe.

    • Add fresh, pre-warmed HBSS to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

    • Acquire images of both the control and apoptosis-induced cells. An increase in fluorescence intensity in the apoptotic cells compared to the control cells indicates an increase in intracellular labile zinc.[8]

Visualizations

Signaling Pathway: Role of Labile Zinc in Apoptosis

apoptosis_zinc_signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Metallothionein Metallothionein-Zn Apoptotic_Stimulus->Metallothionein Labile_Zinc_Pool Increase in Labile Intracellular Zn²⁺ Pool Mitochondria->Labile_Zinc_Pool Release of Zn²⁺ Metallothionein->Labile_Zinc_Pool Release of Zn²⁺ Caspase_Activation Caspase Activation (Caspase-3, -9) Labile_Zinc_Pool->Caspase_Activation Inhibition Fluorescent_Probe Pyrazole-based Fluorescent Probe Labile_Zinc_Pool->Fluorescent_Probe Apoptosis Apoptosis Caspase_Activation->Apoptosis Fluorescence_Increase Fluorescence Increase Fluorescent_Probe->Fluorescence_Increase Binding

Caption: Role of labile zinc in the apoptotic signaling pathway.

Experimental Workflow: From Probe Synthesis to Cellular Imaging

experimental_workflow Synthesis_Precursor Synthesis of Pyrazole-4- carbaldehyde Precursor Vilsmeier_Haack Vilsmeier-Haack Reaction Synthesis_Precursor->Vilsmeier_Haack Synthesis_Probe Synthesis of Fluorescent Probe Vilsmeier_Haack->Synthesis_Probe Condensation Condensation Reaction Synthesis_Probe->Condensation Characterization Probe Characterization Condensation->Characterization Spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis, Fluorescence) Characterization->Spectroscopy Cell_Culture Cell Culture and Seeding Spectroscopy->Cell_Culture Treatment Cell Treatment (e.g., Apoptosis Induction) Cell_Culture->Treatment Probe_Loading Probe Loading Treatment->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for probe development and application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing V-H Reactions for Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Vilsmeier-Haack (V-H) reaction for the formylation of pyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction in the context of pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole.[1][2] The reaction typically employs a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[1] For pyrazoles, which are π-excessive systems, this electrophilic aromatic substitution reaction primarily occurs at the C4 position, as it is the most electron-rich.[2][3]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the active electrophile.[1] It is most commonly prepared in situ by the slow, dropwise addition of an acid chloride like phosphorus oxychloride (POCl₃) to an ice-cold N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF).[1][4] The formation is an exothermic reaction that must be performed under anhydrous conditions to prevent the reagent's decomposition.[1] Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[4]

Q3: What is the general mechanism for the formylation of a pyrazole?

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich C4 position of the pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of the chlorine atom and subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the 4-formylpyrazole.

Q4: What are the primary safety concerns with this reaction?

The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive.[1] All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, which typically involves pouring the reaction mixture onto crushed ice, is highly exothermic and must be performed slowly and with vigorous stirring to control the release of heat and gas.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Problem 1: Low or No Product Yield

Q: My reaction shows no conversion or a very low yield of the desired 4-formylpyrazole. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to reagents, substrate reactivity, or reaction conditions.

Potential Cause Suggested Solution
Inactive Vilsmeier Reagent The reagent is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate Pyrazoles with electron-withdrawing groups (EWGs) are deactivated and may show low reactivity.[5][6] For these substrates, harsher conditions are often necessary. Consider increasing the reaction temperature (e.g., to 70–120 °C) and using a larger excess of the Vilsmeier reagent (from 2 to 10 equivalents).[2][5][6]
Incomplete Reaction The reaction time or temperature may be insufficient. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[1] Reaction times can range from 1 to 7 hours under thermal conditions.[2]
Product Decomposition During Work-up The product may be sensitive to the work-up conditions. Ensure the quench is performed slowly onto a vigorously stirred mixture of crushed ice. Carefully neutralize the mixture with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~7–8.[7]
Problem 2: Formation of Multiple Products or Side Reactions

Q: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity?

A: Side product formation is often related to reaction conditions being too harsh or improper stoichiometry.

Potential Cause Suggested Solution
Reaction Overheating The reaction is exothermic. Overheating can lead to polymerization and decomposition, often visible as a dark, tarry residue.[1] Maintain strict temperature control, especially during reagent preparation and substrate addition, by using an ice bath.[1]
Side Reactions (e.g., Chlorination) At high temperatures, POCl₃ can act as a chlorinating agent.[7] If mass spectrometry confirms chlorinated byproducts, reduce the reaction temperature or the equivalents of POCl₃. In some cases, other functional groups on the pyrazole can react, such as a hydroxyl group being substituted by chlorine.[6]
Improper Stoichiometry Using a large excess of the Vilsmeier reagent may lead to side products like di-formylation.[1] Optimize the stoichiometry by starting with a smaller excess of the reagent and adjusting as needed based on TLC monitoring.
Substrate Impurities Impurities in the starting materials or solvents can lead to unwanted side reactions. Ensure you are using purified, high-purity pyrazole substrates and anhydrous solvents.[1]
Problem 3: Difficulty in Product Isolation

Q: I'm having trouble isolating my product after the work-up. What can I do?

A: Isolation issues can arise from the product's physical properties or complications during extraction.

Potential Cause Suggested Solution
Product is Water-Soluble The formylated pyrazole may have some solubility in the aqueous layer. To minimize loss, saturate the aqueous layer with NaCl before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Emulsion Formation Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult. If an emulsion forms, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is an Oil If the product does not crystallize, purification via column chromatography on silica gel is the recommended method.[1]

Data Presentation: Optimizing Reaction Conditions

The yield of the Vilsmeier-Haack reaction on pyrazoles is highly dependent on stoichiometry and temperature. The following table, adapted from a study on chloro-substituted pyrazoles, illustrates how these parameters can be optimized.

Table 1: Effect of Reagent Stoichiometry and Temperature on the Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.[5][6]

EntrySubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)Observations
11 : 2 : 270-0No reaction observed.[5][6]
21 : 2 : 2120232Reaction proceeds at higher temperature.[5][6]
31 : 5 : 2120255Increased excess of DMF improves yield.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Pyrazole

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4-6 equivalents).[6][8]

  • Cool the flask in an ice-salt bath to 0–5 °C.[1]

  • Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[6][8]

  • Stir the mixture at this temperature for 10-15 minutes until a viscous, white chloroiminium salt (the Vilsmeier reagent) is formed.[8]

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 70–120 °C) for 2–7 hours.[2][5][6]

  • Monitor the consumption of the starting material by TLC.[1]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution to a pH of ~7 by the slow addition of a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-formylpyrazole.[1]

Visual Guides

General Experimental Workflow

G General V-H Reaction Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Dry_Glassware Dry Glassware Prep_Reagent Prepare Vilsmeier Reagent (DMF + POCl3, 0-5 °C) Dry_Glassware->Prep_Reagent Add_Substrate Add Pyrazole Substrate Prep_Reagent->Add_Substrate Heat_Stir Heat & Stir (e.g., 70-120 °C, 2-7h) Add_Substrate->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Quench Quench on Ice Monitor_TLC->Quench Neutralize Neutralize (pH ~7) Quench->Neutralize Extract Extract with Solvent Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting Flowchart for Low Yield

G Troubleshooting Flowchart: Low Yield Start Low or No Yield Check_Reagent Is Vilsmeier reagent active? Start->Check_Reagent Check_Substrate Is pyrazole substrate reactive? Start->Check_Substrate Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Sol_Reagent Use anhydrous reagents. Prepare fresh at 0-5 °C. Check_Reagent->Sol_Reagent If NO Sol_Substrate For EWG-pyrazoles: - Increase temperature (70-120 °C) - Increase reagent excess (2-10 eq) Check_Substrate->Sol_Substrate If NO Sol_Conditions Increase reaction time. Monitor closely with TLC. Check_Conditions->Sol_Conditions If NO

Caption: Decision-making guide for addressing low reaction yields.

References

Technical Support Center: Overcoming Low Yields in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is giving a low yield. What are the most common culprits?

A1: Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, are a frequent issue. The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical. Many condensation reactions require heat to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Poor Quality of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to a host of side reactions, complicating purification and reducing the yield of the desired product. Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be addressed by increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method for improving yields and significantly reducing reaction times.[1]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products is a major contributor to low yields. The most common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls. Other possibilities include Michael additions and resin formation.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect your pyrazole is sensitive to strong acids or high temperatures, consider using milder reaction conditions and carefully neutralizing the reaction mixture during workup.

  • Losses During Purification: Significant amounts of the product can be lost during purification steps like column chromatography or recrystallization.

Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

A2: Poor regioselectivity is a classic challenge in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds. Here are some strategies to control the formation of the desired isomer:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[2]

  • pH Control: Adjusting the pH can influence which nitrogen of the hydrazine attacks the dicarbonyl first. Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, leading to different selectivity compared to neutral or basic conditions.

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1]

  • Strategic Choice of Starting Materials: In some cases, the inherent electronic and steric properties of the starting materials may strongly favor the undesired isomer. In such situations, a different synthetic approach, such as a 1,3-dipolar cycloaddition, might be necessary to achieve the desired regioselectivity.

Q3: My reaction mixture is turning dark and forming a resinous material. What is happening and how can I prevent it?

A3: The formation of a dark, resinous material is often due to the decomposition of the starting materials or products, or complex side reactions. Phenylhydrazine, for example, is known to be sensitive and can discolor, leading to impurities.[3] To mitigate this:

  • Use High-Purity Reagents: Ensure your hydrazine and dicarbonyl compounds are pure.

  • Control the Temperature: Avoid excessively high reaction temperatures, which can promote decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • pH Adjustment: If using a hydrazine salt like phenylhydrazine hydrochloride, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction.

Q4: I am having difficulty purifying my pyrazole product. What are the best practices to minimize yield loss?

A4: Purification can be a major source of product loss. Here are some tips for efficient pyrazole purification:

  • Recrystallization: This is often the preferred method for purifying solid pyrazoles. The key is to find a suitable solvent or solvent system. Common single solvents include ethanol, methanol, and ethyl acetate. For mixed solvent systems, a "good" solvent in which the pyrazole is soluble is combined with a "bad" solvent in which it is insoluble.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next option. To prevent yield loss due to the basic nature of some pyrazoles adsorbing to acidic silica gel, the silica can be deactivated by preparing a slurry with the eluent containing a small amount of triethylamine (~0.5-1%).

  • Trituration: For removing highly soluble or insoluble impurities, trituration can be effective. This involves washing the crude product with a solvent in which the desired pyrazole is insoluble but the impurities are soluble.

Troubleshooting Guides

Problem 1: Low Yield in Knorr Pyrazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Knorr pyrazole synthesis.

LowYieldTroubleshooting Troubleshooting Low Yield in Knorr Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure -> Purify/Replace Reagents check_conditions Evaluate Reaction Conditions check_purity->check_conditions Pure check_conditions->start Suboptimal -> Adjust Temp/Time/Solvent/Catalyst check_completion Monitor Reaction Completion (TLC/LC-MS) check_conditions->check_completion Optimized check_completion->check_conditions Incomplete -> Increase Time/Temp check_side_reactions Analyze for Side Products check_completion->check_side_reactions Complete check_side_reactions->check_conditions Significant Side Products -> Modify Conditions optimize_purification Optimize Purification Protocol check_side_reactions->optimize_purification Minimal Side Products optimize_purification->start High Loss -> Refine Method success Improved Yield optimize_purification->success Optimized

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Problem 2: Poor Regioselectivity

This guide focuses on strategies to improve the regioselectivity of pyrazole synthesis when using unsymmetrical starting materials.

Regioselectivity Improving Regioselectivity in Pyrazole Synthesis start Mixture of Regioisomers change_solvent Modify Solvent System (e.g., Ethanol to TFE/HFIP) start->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Neutral/Basic) change_solvent->adjust_ph Still a Mixture desired_isomer Desired Regioisomer Obtained change_solvent->desired_isomer Improved Selectivity change_strategy Change Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) adjust_ph->change_strategy Still a Mixture adjust_ph->desired_isomer Improved Selectivity change_strategy->desired_isomer

Caption: Decision tree for optimizing the regioselectivity of pyrazole synthesis.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on pyrazole synthesis yields and regioselectivity.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone Substrate (R1, R2)SolventRegioisomer Ratio (A:B)Overall Yield (%)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1:1.8~100
TFE99:165
HFIP99:165
1-phenyl-4,4,4-trifluoro-1,3-butanedioneEthanol33:6762
TFE99:165
HFIP99:165

Regioisomer A is the 3-trifluoromethylpyrazole, and Regioisomer B is the 5-trifluoromethylpyrazole. Data adapted from the Journal of Organic Chemistry, 2008, 73(9), 3523-3529.[5][6]

Table 2: Comparison of Purification Techniques for a Pyrazole Derivative

Purification MethodTypical Starting PurityTypical Final PurityTypical Yield
Recrystallization85-95%>99%60-85%
Column Chromatography70-90%>98%50-80%
Trituration70-90%90-97%70-90%

Note: Yields are highly dependent on the specific pyrazole derivative and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis from a β-Ketoester[2][7]

This protocol describes a typical procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to approximately 100°C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add deionized water to the hot reaction mixture with vigorous stirring to induce precipitation.

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product to a constant weight.

Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol

This protocol is an adaptation of the Knorr synthesis to improve regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1 equivalent)

  • Substituted hydrazine (1.1 equivalents)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Purification of a Pyrazole by Recrystallization (Mixed-Solvent System)[4]

This protocol is useful when a single solvent is not ideal for recrystallization.

Materials:

  • Crude pyrazole product

  • A "good" solvent (e.g., ethanol, in which the pyrazole is soluble)

  • A "bad" solvent (e.g., water or hexane, in which the pyrazole is insoluble)

Procedure:

  • Dissolve the crude pyrazole in the minimum amount of the hot "good" solvent.

  • While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the purified crystals.

ExperimentalWorkflow General Experimental Workflow for Pyrazole Synthesis start Combine 1,3-Dicarbonyl and Hydrazine reaction Heat with Catalyst in Solvent start->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure Pyrazole analysis->final_product

Caption: A generalized workflow for the synthesis and purification of pyrazoles.

References

Technical Support Center: Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-(3,4-dimethoxyphenyl)-1H-pyrazole. This reaction introduces a formyl (-CHO) group at the C4 position of the pyrazole ring. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Q2: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the possible causes and solutions?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. If the reaction is sluggish, a gradual increase in temperature, for instance to 70-80°C, may be necessary.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

  • Insufficient Vilsmeier Reagent: For less reactive pyrazole substrates, an excess of the Vilsmeier reagent might be required to drive the reaction to completion.[1]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[1]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize them?

Several side products can form during the synthesis of this compound. The most common ones include:

  • Di-formylated Product: Due to the electron-rich nature of the 3,4-dimethoxyphenyl ring, a second formylation can potentially occur on this ring system, leading to a di-formylated side product. The Vilsmeier-Haack reaction is known to formylate electron-rich aromatic compounds.[2][3][4]

  • Pyrazolo[3,4-d]pyrimidine Derivatives: Under certain conditions, the pyrazole-4-carbaldehyde product can undergo further reactions, especially in the presence of nitrogen sources, to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[5][6]

  • Chlorinated Byproducts: In some instances, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.[5]

To minimize side product formation, consider the following:

  • Strict Temperature Control: Overheating the reaction can lead to the formation of undesired byproducts.[1] Maintain the recommended reaction temperature and avoid excessive heating.

  • Stoichiometry of Reagents: Using a large excess of the Vilsmeier reagent may increase the likelihood of di-formylation. Optimize the stoichiometry to use the minimum excess required for complete conversion of the starting material.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric components.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low to No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C).[1]
Insufficient reaction temperature or time.Monitor the reaction by TLC. If the reaction is slow, consider gradually increasing the temperature to 70-80°C and extending the reaction time.[1][5]
Poorly reactive starting material.Increase the molar ratio of the Vilsmeier reagent.
Formation of a Dark, Tarry Residue Reaction overheating leading to polymerization.Maintain strict temperature control using an ice bath during reagent addition and controlled heating during the reaction.[1]
Impurities in starting materials or solvents.Use high-purity, anhydrous starting materials and solvents.
Multiple Products Observed on TLC Di-formylation on the dimethoxyphenyl ring.Optimize the stoichiometry of the Vilsmeier reagent to avoid a large excess. Maintain a lower reaction temperature if possible.
Formation of pyrazolo[3,4-d]pyrimidines.Ensure the work-up procedure does not introduce reactive nitrogen species. Purify the crude product promptly after work-up.
Difficulty in Isolating the Product Product is partially soluble in the aqueous layer.Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (4 equivalents) under an inert atmosphere (e.g., Argon).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 3-(3,4-dimethoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

3. Work-up Procedure:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_vilsmeier Vilsmeier-Haack Reagent 3,4-Dimethoxyphenylhydrazine 3,4-Dimethoxyphenylhydrazine 3-(3,4-dimethoxyphenyl)-1H-pyrazole 3-(3,4-dimethoxyphenyl)-1H-pyrazole 3,4-Dimethoxyphenylhydrazine->3-(3,4-dimethoxyphenyl)-1H-pyrazole 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->3-(3,4-dimethoxyphenyl)-1H-pyrazole This compound This compound 3-(3,4-dimethoxyphenyl)-1H-pyrazole->this compound Formylation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->this compound

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_side_products Potential Side Products Main_Reaction 3-(3,4-dimethoxyphenyl)-1H-pyrazole + Vilsmeier Reagent Desired_Product This compound Main_Reaction->Desired_Product Desired Pathway Di-formylated_Product Di-formylated Pyrazole Main_Reaction->Di-formylated_Product Excess Reagent/ High Temperature Chlorinated_Product Chlorinated Pyrazole Main_Reaction->Chlorinated_Product Chlorination Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Desired_Product->Pyrazolo_Pyrimidine Further Reaction

Caption: Potential side product formation pathways.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature and Time Check_Reagents->Optimize_Temp Adjust_Stoichiometry Adjust Vilsmeier Reagent Stoichiometry Optimize_Temp->Adjust_Stoichiometry Purification Optimize Purification (Chromatography/Recrystallization) Adjust_Stoichiometry->Purification Success Improved Yield/ Purity Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole-4-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of pyrazole-4-carbaldehyde derivatives?

A1: The most common impurities often originate from the Vilsmeier-Haack reaction, a primary method for synthesizing these compounds. These impurities can include unreacted starting materials, such as hydrazones, and various side products. A significant challenge is the formation of regioisomers, especially when using unsymmetrical precursors. Other byproducts may arise from incomplete formylation or side reactions involving the Vilsmeier reagent itself.

Q2: My pyrazole-4-carbaldehyde derivative is difficult to crystallize. What can I do?

A2: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the intrinsic properties of the molecule. Trying different solvent systems is the first step. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate. If single solvent systems fail, a mixed-solvent approach can be effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding an "anti-solvent" (in which it is poorly soluble) until turbidity is observed, followed by slow cooling.

Q3: I am seeing multiple spots on my TLC after synthesis, even after purification. What could be the issue?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate, even after initial purification, often points to the presence of closely related impurities such as regioisomers.[1] These isomers can have very similar polarities, making them difficult to separate by standard chromatographic methods.[1] It is also possible that the compound is degrading on the silica gel plate, which can be tested by running a 2D TLC.

Q4: How can I effectively separate regioisomers of my pyrazole-4-carbaldehyde derivative?

A4: Separating regioisomers is a common challenge and often requires careful optimization of purification techniques.[1] Column chromatography with a fine mesh silica gel and a carefully selected eluent system is the most common method.[1] A shallow solvent gradient can improve separation. In some cases, fractional crystallization can be employed if the regioisomers have sufficiently different solubilities in a particular solvent system. Preparative HPLC may be necessary for very difficult separations.

Q5: My final product has a persistent color. How can I remove it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration through celite before proceeding with crystallization or final work-up. It is important to use a minimal amount of charcoal as it can also adsorb some of the desired product, potentially lowering the yield.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower boiling point solvent. - Add a small amount of a "good" solvent to the hot mixture to reduce saturation. - Ensure slow cooling.
No crystal formation upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent dropwise to the cooled solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to minimize solubility. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Crystals are still impure after recrystallization Inappropriate solvent choice, trapping impurities within the crystal lattice. Rapid crystallization.- Choose a solvent where the impurity is either very soluble or insoluble. - Allow for slow cooling to promote the formation of pure crystals. - Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots (co-elution) Inappropriate solvent system (eluent). Column overloading.- Optimize the eluent system using TLC. A good starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate. - Use a shallower solvent gradient during elution. - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Compound is stuck on the column The compound is too polar for the chosen eluent. The compound is degrading on the silica gel.- Gradually increase the polarity of the eluent. Adding a small percentage of methanol to a dichloromethane or ethyl acetate eluent can help elute highly polar compounds. - Test for compound stability on silica using TLC. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Cracked or channeled column Improperly packed column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of spots on TLC of column fractions The compound is acidic or basic and is interacting with the silica.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).

Data Presentation

Table 1: Illustrative Purification Data for a Representative Pyrazole-4-carbaldehyde Derivative
Purification Step Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Common Impurities Removed
Recrystallization (Ethanol) 85%95%70%Unreacted starting materials, some colored impurities.
Column Chromatography (Hexane:Ethyl Acetate gradient) 85%>98%60%Regioisomers, closely related side products.
Recrystallization followed by Column Chromatography 85%>99%55%A wider range of impurities, leading to higher final purity.

Note: The data presented in this table is illustrative and may vary depending on the specific derivative and reaction conditions.

Experimental Protocols

Protocol 1: Recrystallization of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol provides a general procedure for the recrystallization of a pyrazole-4-carbaldehyde derivative.[2]

Materials:

  • Crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of a Substituted Pyrazole-4-carbaldehyde

This protocol outlines a general procedure for purifying a pyrazole-4-carbaldehyde derivative using silica gel column chromatography.[3]

Materials:

  • Crude pyrazole-4-carbaldehyde derivative

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Prepare the Sample: Dissolve the crude pyrazole-4-carbaldehyde derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to move the compounds down the column.

  • Collect and Analyze Fractions: Collect the eluent in fractions using collection tubes. Monitor the separation by spotting the fractions on a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyrazole-4-carbaldehyde derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synthesis Vilsmeier-Haack Reaction (Hydrazone + Vilsmeier Reagent) quench Quench with Ice synthesis->quench Crude Reaction Mixture neutralize Neutralize (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry recrystallization Recrystallization dry->recrystallization Crude Product column Column Chromatography dry->column Crude Product tlc TLC recrystallization->tlc Purified Product column->tlc Purified Fractions hplc HPLC tlc->hplc Purity Check nmr NMR hplc->nmr Structure Confirmation ms Mass Spectrometry nmr->ms

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic start Impure Product After Synthesis check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Present? check_tlc->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes recrystallize Attempt Recrystallization single_spot->recrystallize still_impure Still Impure? recrystallize->still_impure column_chrom->still_impure pure_product Pure Product still_impure->recrystallize Yes, from Column still_impure->column_chrom Yes, from Recrystallization still_impure->pure_product No

Caption: Purification troubleshooting decision tree.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates dimer STAT Dimer stat->dimer Dimerizes pyrazole Pyrazole Derivative (Inhibitor) pyrazole->jak Inhibits nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene

Caption: JAK-STAT signaling pathway inhibition.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Phosphorylates pyrazole Pyrazole Derivative (Inhibitor) pyrazole->erk Inhibits nucleus Nucleus transcription_factors->nucleus Translocates to gene Gene Expression (Proliferation, Survival) nucleus->gene

Caption: MAPK/ERK signaling pathway inhibition.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of regioisomer formation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you control and manage regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioisomerism in the context of the Knorr pyrazole synthesis, and why is it a concern?

A1: Regioisomerism in the Knorr pyrazole synthesis refers to the formation of two or more constitutional isomers when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to different pyrazole products.[1][3] This lack of regioselectivity is a significant concern because often only one regioisomer possesses the desired biological or chemical properties. The formation of a mixture necessitates challenging separation procedures and reduces the overall yield of the target molecule.[4]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[1][2] Key influencing factors include:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[2]

  • Electronic Effects: The relative reactivity of the two carbonyl groups is influenced by electron-donating or electron-withdrawing substituents. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[5]

  • Reaction pH: The acidity or basicity of the reaction medium plays a crucial role. Under acidic conditions, the reaction mechanism can be altered, potentially changing which nitrogen atom of the substituted hydrazine attacks first and thereby influencing the final product ratio.[2][6]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve regioselectivity compared to more conventional solvents like ethanol.[4]

  • Temperature: Reaction temperature can also affect the product ratio, although its influence is often less pronounced than the other factors mentioned.[2]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: To improve regioselectivity, you can modify the reaction conditions based on the factors described above. A logical troubleshooting workflow should be followed. Start by analyzing the electronic and steric properties of your substrates to predict the likely point of initial attack. Then, systematically adjust the reaction conditions. The most impactful change is often the solvent.

  • Solvent Modification: Switching from standard protic solvents like ethanol to fluorinated alcohols (e.g., TFE) is a highly effective strategy for enhancing regioselectivity.[7]

  • pH Control: Adjusting the pH can direct the initial condensation step. Running the reaction under either distinctly acidic or basic conditions can favor one pathway over the other.[6]

  • Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups as a ketal can force the reaction to proceed with complete regioselectivity.

Q4: I have an inseparable mixture of pyrazole regioisomers. What are my options for purification?

A4: Separating pyrazole regioisomers can be challenging due to their similar physical properties.[8] However, several techniques can be employed:

  • Silica Gel Column Chromatography: This is the most common method for separating regioisomers.[9][10] Success often depends on finding the right eluent system. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, toluene/ethyl acetate) is recommended.[8]

  • Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization may be possible. This can be a trial-and-error process involving various solvents.

  • Preparative TLC/HPLC: For small-scale separations or very similar compounds, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective, though often more costly and time-consuming for larger quantities.[8]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data from studies on the Knorr pyrazole synthesis, illustrating how changing reaction conditions can influence the ratio of regioisomers.

Table 1: Effect of Solvent on Regioisomeric Ratio

This table demonstrates the significant impact of solvent choice on the regioselectivity of the reaction between an unsymmetrical fluorinated 1,3-diketone and methylhydrazine.

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired : Undesired)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1 : 1.185[11]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE8.3 : 190[11]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>20 : 193[11]
1-(thien-2-yl)-4,4,4-trifluoro-1,3-butanedioneEthanol1.8 : 175
1-(thien-2-yl)-4,4,4-trifluoro-1,3-butanedioneTFE10 : 180

Note: Ratios and yields are substrate-dependent. This table illustrates a general trend.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for synthesizing a pyrazolone from a β-ketoester and a hydrazine.[12]

  • Reaction Setup: In a round-bottom flask or scintillation vial, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.0-2.0 eq).[12][13]

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or 1-propanol) and a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).[12]

  • Heating: Heat the reaction mixture with stirring to approximately 80-100 °C.[12][13]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 1-2 hours).[12]

  • Work-up and Isolation: Once complete, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[13] Alternatively, add water to the reaction mixture to precipitate the crude product.[12]

  • Purification: Wash the collected solid with a small amount of cold water or another appropriate solvent.[13] The crude product can be further purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.[4][13]

Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[7]

  • Reactant Addition: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Solvent Removal: After cooling the reaction to room temperature, remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterization: Confirm the structure and assess the isomeric purity using NMR spectroscopy (¹H, ¹³C, and NOESY experiments are particularly useful for assigning regiochemistry).[9]

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[7][10]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes, toluene) and a more polar solvent (e.g., ethyl acetate, dichloromethane) to find a system that gives good separation (ΔRf > 0.2) between the two isomer spots.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system. The amount of silica should be approximately 50-100 times the weight of the crude mixture.

  • Loading the Sample: Dissolve the crude regioisomeric mixture in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer separately and remove the solvent under reduced pressure to yield the isolated regioisomers.

Visualizations: Mechanisms and Workflows

Knorr_Mechanism cluster_start Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_A Attack at Carbonyl A dicarbonyl->attack_A attack_B Attack at Carbonyl B dicarbonyl->attack_B hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->attack_A hydrazine->attack_B intermediate_A Hydrazone Int. A attack_A->intermediate_A Condensation intermediate_B Hydrazone Int. B attack_B->intermediate_B Condensation cyclization_A Intramolecular Attack intermediate_A->cyclization_A cyclization_B Intramolecular Attack intermediate_B->cyclization_B product_A Regioisomer A cyclization_A->product_A Dehydration product_B Regioisomer B cyclization_B->product_B Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) analyze Analyze Substrates (Steric/Electronic Bias) start->analyze change_solvent Change Solvent (e.g., Ethanol to TFE) analyze->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Basic) change_solvent->adjust_ph No / Minor Improvement end Desired Regioisomer Obtained change_solvent->end Successful check_temp Modify Temperature adjust_ph->check_temp No / Minor Improvement adjust_ph->end Successful purify Optimize Separation (Chromatography) check_temp->purify Mixture still forms check_temp->end Successful purify->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Caption: Key factors that influence Knorr synthesis regioselectivity.

References

Technical Support Center: Enhancing the Stability of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions concerning the stability of pyrazole intermediates encountered during synthesis and development.

Troubleshooting Unstable Pyrazole Intermediates

Question: My pyrazole intermediate is degrading during my reaction or workup. What are the common causes and how can I mitigate this?

Answer: Instability in pyrazole intermediates can manifest in several ways, including ring-opening, rearrangements, or decomposition. The pyrazole ring itself is generally stable, but certain substituents and reaction conditions can lead to degradation.

Common Causes of Instability and Corresponding Solutions:

  • Formation of Unstable Intermediates: In many pyrazole syntheses, such as the Knorr synthesis, transient intermediates like hydroxylpyrazolidines can form. These may not readily dehydrate to the final, more stable aromatic pyrazole and can be prone to degradation.

    • Solution: Adjusting reaction conditions can facilitate the dehydration step. This can be achieved by increasing the temperature or by adding a dehydrating agent. Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal point for workup.

  • Ring Opening: The pyrazole ring can be susceptible to opening under strongly basic conditions. Deprotonation at the C3 position can initiate this degradation pathway.[1]

    • Solution: Careful control of pH is essential. If strong bases are required for other transformations in your synthetic route, consider protecting the pyrazole ring or exploring alternative, milder reaction conditions.

  • Rearrangements: Pyrazoles functionalized with highly reactive groups, such as azides or nitro groups, can undergo complex rearrangements and ring-opening/recyclization cascades, especially when subjected to heat or specific catalytic conditions.[1]

    • Solution: Meticulously control the reaction temperature. If rearrangements persist, it may be necessary to devise a synthetic route that avoids the introduction of such highly reactive functional groups on the pyrazole core.

  • Oxidative Degradation: Some pyrazole intermediates can be sensitive to oxidation, leading to the formation of undesired byproducts.

    • Solution: When oxidation is not the desired outcome, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent to improve the stability of my pyrazole intermediate?

A1: The choice of solvent can significantly impact the stability of pyrazole intermediates. The polarity of the solvent can influence the rate of degradation reactions. It is often observed that polar aprotic solvents can help to stabilize certain intermediates. However, the optimal solvent is highly dependent on the specific structure of your pyrazole intermediate. It is recommended to perform a solvent screen to empirically determine the best choice for your system.

Q2: What analytical techniques are best for monitoring the stability of pyrazole intermediates?

A2: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and detecting the formation of impurities in real-time.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the intermediate and can be used to track the formation of degradation products over time. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of the parent intermediate and any degradation products, which is crucial for elucidating degradation pathways.

Q3: My final pyrazole product is unstable. What steps can I take?

A3: If the final product is unstable, consider post-synthesis modifications or formulation strategies. For instance, conversion to a more stable salt form can be effective. Additionally, protecting sensitive functional groups on the pyrazole ring can enhance stability. If the pyrazole is intended for pharmaceutical use, formulation with stabilizing excipients is a common approach.

Data Presentation: Solvent Effects on Stability

The following table provides illustrative data on the effect of different solvents on the stability of a hypothetical pyrazole intermediate over a 24-hour period at room temperature, as monitored by HPLC.

SolventDielectric Constant (20°C)% Degradation of Pyrazole Intermediate (24h)
Dichloromethane9.15%
Tetrahydrofuran (THF)7.58%
Acetonitrile37.515%
Methanol32.725%
Water80.140%

Note: This data is representative and the actual stability will vary depending on the specific pyrazole intermediate.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Intermediate

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of a pyrazole intermediate.

1. Objective: To identify potential degradation pathways and products under various stress conditions.

2. Materials:

  • Pyrazole intermediate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or LC-MS

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the pyrazole intermediate in a solution of 0.1 M HCl. Stir the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Take samples at various time points, neutralize with a suitable base, and analyze by HPLC or LC-MS.

  • Base Hydrolysis: Dissolve the intermediate in a 0.1 M NaOH solution and stir at a controlled temperature. Sample and neutralize with a suitable acid before analysis.

  • Oxidative Degradation: Dissolve the intermediate in a solution containing 3% hydrogen peroxide. Protect the solution from light and stir at room temperature. Sample at various time points for analysis.

  • Thermal Degradation: Store the solid pyrazole intermediate in a temperature-controlled oven (e.g., 80°C). Also, prepare a solution of the intermediate in a suitable solvent and heat it. Analyze samples at different time intervals.

  • Photostability: Expose the solid intermediate and a solution of the intermediate to a light source with a controlled output (e.g., Xenon lamp) in a photostability chamber. Analyze samples at various time points.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for a Pyrazole Intermediate

This protocol provides a starting point for developing an HPLC method to assess the stability of a pyrazole intermediate.

1. Objective: To develop a chromatographic method capable of separating the pyrazole intermediate from its potential degradation products.

2. HPLC System and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan of the intermediate)
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the pyrazole intermediate and samples from the forced degradation study in the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

DegradationPathways cluster_synthesis Synthesis cluster_degradation Degradation Pathways 1,3-Dicarbonyl 1,3-Dicarbonyl Hydroxylpyrazolidine Hydroxylpyrazolidine 1,3-Dicarbonyl->Hydroxylpyrazolidine Hydrazine Hydrazine Hydrazine->Hydroxylpyrazolidine Pyrazole_Intermediate Stable Pyrazole Intermediate Hydroxylpyrazolidine->Pyrazole_Intermediate Dehydration (Heat, Acid) Ring_Opening Ring-Opened Products Hydroxylpyrazolidine->Ring_Opening Strong Base Rearrangement Rearranged Products Pyrazole_Intermediate->Rearrangement Heat / Catalyst (for reactive groups) Oxidation Oxidized Products Pyrazole_Intermediate->Oxidation Oxygen

Caption: Common pathways in pyrazole synthesis and degradation.

TroubleshootingWorkflow Start Instability Observed Check_Intermediate Is an unstable intermediate forming? Start->Check_Intermediate Check_Conditions Are reaction conditions too harsh? Check_Intermediate->Check_Conditions No Optimize_Dehydration Optimize Dehydration: - Increase Temperature - Add Dehydrating Agent Check_Intermediate->Optimize_Dehydration Yes Check_Substituents Are there reactive substituents? Check_Conditions->Check_Substituents No Milder_Conditions Use Milder Conditions: - Lower Temperature - Milder Base/Acid - Inert Atmosphere Check_Conditions->Milder_Conditions Yes Modify_Synthesis Modify Synthetic Route: - Avoid reactive groups Check_Substituents->Modify_Synthesis Yes Stable_Product Stable Intermediate Check_Substituents->Stable_Product No Optimize_Dehydration->Stable_Product Milder_Conditions->Stable_Product Modify_Synthesis->Stable_Product

Caption: A logical workflow for troubleshooting pyrazole intermediate instability.

References

Technical Support Center: Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole. The reaction typically uses a Vilsmeier reagent, which is formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis can be approached in a few ways. One common route involves the reaction of a substituted chalcone with a hydrazine derivative to form the pyrazole ring, which is then formylated.[6][7][8][9] Another approach is the direct formylation of a pre-formed 3-(3,4-dimethoxyphenyl)-1H-pyrazole.

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction at a larger scale?

A3: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The in-situ formed Vilsmeier reagent is also moisture-sensitive.[1] The reaction is exothermic, and careful temperature control is crucial, especially during scale-up, to prevent runaway reactions.[1] The work-up procedure often involves quenching with ice, which must be done slowly and cautiously to manage the exothermic release of heat.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1][10] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution) and extracted with an organic solvent to be spotted on a TLC plate against the starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Substituents on the pyrazole ring can affect its electron density and reactivity.[1] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for full conversion.[1] 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity reagents. 2. Confirm the structure and purity of your starting pyrazole. 3. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. 4. Use a mild work-up procedure. Neutralize the reaction mixture carefully with a cooled basic solution.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or a chiller to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring, although the C4 position is strongly preferred.[1][11] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to the formation of side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product 1. Product Solubility: The product may have high solubility in the work-up solvents. 2. Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult.1. After quenching, extract the aqueous layer multiple times with a suitable organic solvent. If the product is in the aqueous layer, consider adjusting the pH to precipitate the product. 2. Add a saturated brine solution to help break up emulsions. Filtration through celite can also be effective.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example for the synthesis of this compound. Optimization may be required based on scale and specific laboratory conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
3-(3,4-dimethoxyphenyl)-1H-pyrazole204.22->95%
N,N-Dimethylformamide (DMF), anhydrous73.090.944>99.8%
Phosphorus oxychloride (POCl₃)153.331.645>99%
Dichloromethane (DCM), anhydrous84.931.326>99.8%
Saturated Sodium Bicarbonate Solution---
Saturated Sodium Chloride Solution (Brine)---
Anhydrous Sodium Sulfate142.04--
Silica Gel for Column Chromatography--60-120 mesh

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.[12] The formation of a viscous, white Vilsmeier reagent will be observed.[12] Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Pyrazole: Dissolve 3-(3,4-dimethoxyphenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF or an appropriate anhydrous solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.[2][12] Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.[2][12]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[1] Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure this compound.[1]

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 3-(3,4-dimethoxyphenyl) -1H-pyrazole Pyrazole->ReactionMix Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM/EtOAc) Neutralize->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

vilsmeier_haack_mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_product_formation Product Formation DMF DMF Vilsmeier_intermediate Chloroiminium ion (Vilsmeier Reagent) DMF->Vilsmeier_intermediate POCl3 POCl3 POCl3->Vilsmeier_intermediate Sigma_complex Sigma Complex Intermediate Vilsmeier_intermediate->Sigma_complex Electrophilic Attack at C4 Pyrazole Pyrazole Ring Pyrazole->Sigma_complex Hydrolysis Hydrolysis Sigma_complex->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

References

Technical Support Center: Pyrazole Synthesis Work-Up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the work-up and purification of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common work-up procedures for pyrazole synthesis reactions?

A1: The most prevalent work-up procedures for pyrazole synthesis involve initial quenching of the reaction, followed by extraction and purification. Common methods include:

  • Aqueous Work-up: The reaction mixture is often diluted with water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then separated, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[1][2]

  • Acid/Base Extraction: For pyrazoles with basic nitrogen atoms, an acid wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the pyrazole, which is then extracted with an organic solvent.[3][4] Conversely, acidic pyrazoles can be extracted using a basic wash.

  • Direct Crystallization/Precipitation: In many cases, the pyrazole product may precipitate directly from the reaction mixture upon cooling or by adding an anti-solvent (a solvent in which the product is insoluble).[5] The solid product is then collected by filtration.[5][6]

Q2: My pyrazole product is an oil and will not crystallize. What can I do?

A2: The oily nature of a product can be due to impurities or the inherent properties of the compound. Here are several troubleshooting steps:

  • Confirm Purity: Analyze the purity of the oil using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant impurities are present, further purification, such as column chromatography, is necessary before attempting crystallization again.[7]

  • Trituration: Add a solvent in which your product is expected to be insoluble (e.g., cold hexanes or diethyl ether) to the oil and stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of the desired product.[7]

  • Induce Crystallization: If the product is pure but remains an oil, try scratching the inside of the flask at the solvent-air interface with a glass rod. Adding a seed crystal from a previous successful batch can also initiate crystallization.[7]

  • Solvent Selection: The choice of solvent is crucial for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[7] Experiment with different solvents or solvent mixtures.

Q3: I am observing a mixture of regioisomers in my reaction. How can the work-up help in their separation?

A3: The formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyl compounds.[1] While optimizing reaction conditions (e.g., solvent choice, pH control) is the primary strategy to improve regioselectivity, work-up and purification are critical for separating the isomers.[1]

  • Column Chromatography: This is the most effective method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is key to achieving good separation.[1][8]

  • Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent, it may be possible to separate them by fractional crystallization. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize first and can be isolated by filtration.

Q4: My purified pyrazole is colored (yellow/brown) instead of the expected white or colorless solid. What is the cause and how can I fix it?

A4: A yellow or brown coloration often indicates the presence of oxidized impurities or residual starting materials.[7] Hydrazine-containing compounds can be sensitive to air and may oxidize.[7]

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool for recrystallization.

  • Chromatography: Column chromatography can be effective in separating the desired product from colored impurities.[1]

  • Chemical Treatment: In some cases, a wash with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, during the aqueous work-up can help to remove certain types of colored impurities.[9]

Troubleshooting Guides

Issue 1: Low Yield of Pyrazole Product

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis work-ups.

Troubleshooting Workflow for Low Pyrazole Yield

LowYieldTroubleshooting start Low Product Yield After Work-up check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction optimize_conditions Optimize Reaction: - Increase Time/Temp - Change Catalyst incomplete_reaction->optimize_conditions Yes side_reactions Check for Side Products incomplete_reaction->side_reactions No end Improved Yield optimize_conditions->end workup_loss Product Lost During Work-up? side_reactions->workup_loss check_aqueous Analyze Aqueous Layer (TLC, LC-MS) workup_loss->check_aqueous Yes purification_issue Product Lost During Purification? workup_loss->purification_issue No re_extract Re-extract Aqueous Layer check_aqueous->re_extract re_extract->end optimize_chromatography Optimize Chromatography: - Change Eluent/Stationary Phase - Check for Degradation on Silica purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Product Degradation during Silica Gel Chromatography

Pyrazoles, being basic, can sometimes interact strongly with the acidic surface of silica gel, leading to poor separation, tailing peaks, and even degradation.[7]

Troubleshooting Workflow for Chromatography Issues

ChromatographyTroubleshooting start Poor Separation/Degradation on Silica Gel deactivate_silica Deactivate Silica Gel: Add Triethylamine (~0.5%) to Eluent start->deactivate_silica use_alternative Use Alternative Stationary Phase start->use_alternative dry_loading Consider Dry Loading (if solubility is low) deactivate_silica->dry_loading neutral_alumina Neutral Alumina use_alternative->neutral_alumina basic_alumina Basic Alumina use_alternative->basic_alumina neutral_alumina->dry_loading basic_alumina->dry_loading end Successful Purification dry_loading->end

Caption: Decision tree for addressing pyrazole purification issues on silica gel.

Data Presentation

The yield of pyrazole synthesis is highly dependent on the substrates, reaction conditions, and work-up procedure. The following table summarizes reported yields for various pyrazole syntheses, highlighting the diversity of conditions.

Synthesis MethodReactantsCatalyst/SolventWork-Up/PurificationYield (%)Reference
Knorr SynthesisEthyl acetoacetate, PhenylhydrazineNano-ZnOEasy work-up95[10][11]
1,3-Dipolar CycloadditionSydnone, Alkyne-Silica gel chromatography63 (major isomer)[8]
Condensationα,β-Ethylenic ketone, HydrazineLDA, then oxidation-66-88[10]
Condensation1,3-Diketones, ArylhydrazinesN,N-dimethylacetamide-59-98[11]
One-Pot SynthesisTerminal alkynes, Aldehydes, Hydrazines, Iodine--68-99[10]
Suzuki Coupling/CondensationArylboronic acids, Chromones, Hydrazine hydrate--48-95[10]
From Primary AminesPrimary amine, DiketoneO-(4-nitrobenzoyl)hydroxylamineChromatography (silica or alumina)30-60[12][13]

Experimental Protocols

Protocol 1: General Aqueous Work-Up and Extraction

This protocol is suitable for reactions where the pyrazole product is soluble in a water-immiscible organic solvent and stable to aqueous conditions.

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, 3 volumes of the reaction solvent) and water (3 volumes of the reaction solvent).

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (if unreacted hydrazine or other basic starting materials are present).

    • Saturated aqueous NaHCO₃ solution (to neutralize any acid catalyst).

    • Brine (saturated aqueous NaCl solution) to remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is used to purify solid pyrazole products.

  • Solvent Selection: Choose a solvent in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below. Test small samples in various solvents (e.g., ethanol, isopropanol, toluene, acetone, or mixtures with water/hexanes) to find the optimal one.[5][7]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Workflow for a Standard Recrystallization Procedure

RecrystallizationWorkflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Slow Cooling to Induce Crystallization hot_filter->crystallize isolate Isolate Crystals by Vacuum Filtration crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the purification of pyrazoles by recrystallization.

References

Technical Support Center: Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during pyrazole synthesis?

A1: The most common issues include low product yield, formation of regioisomeric mixtures (especially with unsymmetrical 1,3-dicarbonyl compounds), and the formation of colored impurities.[1][2] Low yields can be attributed to several factors such as impure starting materials, suboptimal reaction conditions, or the formation of stable intermediates that do not readily convert to the final product.[1][2]

Q2: How can I improve the yield of my pyrazole synthesis?

A2: To improve the yield, ensure the purity of your starting materials (1,3-dicarbonyl compounds and hydrazine derivatives), as impurities can lead to side reactions.[2] Optimizing reaction conditions such as temperature, reaction time, and solvent is also crucial.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2] In some cases, using a slight excess of the hydrazine reagent can drive the reaction to completion.[2]

Q3: How can I control regioselectivity in pyrazole synthesis?

A3: Controlling regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The choice of solvent can dramatically influence the outcome; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[3] Adjusting the pH of the reaction can also direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group.[4] The catalyst choice is another critical factor; for example, Amberlyst-70 has been used for regioselective synthesis at room temperature.[5]

Q4: My reaction mixture is turning a dark color. What is the cause and how can I prevent it?

A4: Discoloration of the reaction mixture, often to yellow or red, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2] Adding a mild base, such as sodium acetate, can sometimes neutralize acidity that may promote the formation of these colored byproducts.[2] Purification of the hydrazine before use, for instance by charcoal treatment, can also help to obtain a cleaner reaction profile.[2]

Q5: What are the advantages of using heterogeneous catalysts for pyrazole synthesis?

A5: Heterogeneous catalysts offer several advantages, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[6][7] This makes the overall process more cost-effective and environmentally friendly.[8] They are also generally more stable under harsh reaction conditions compared to their homogeneous counterparts.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most frequent problems in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity First Step CheckPurity->Start If Impure, Purify & Retry OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If Pure CheckStoichiometry Verify Reactant Stoichiometry OptimizeConditions->CheckStoichiometry If No Improvement Success Improved Yield OptimizeConditions->Success If Improved CheckStoichiometry->Start If Incorrect, Adjust & Retry InvestigateSideReactions Investigate Side Reactions CheckStoichiometry->InvestigateSideReactions If Correct PurificationLoss Evaluate Purification Method InvestigateSideReactions->PurificationLoss If Side Products Identified InvestigateSideReactions->Success If Minimized PurificationLoss->Success If Optimized

Caption: A logical workflow for troubleshooting low pyrazole yield.

Possible Cause Troubleshooting Step
Impure Starting Materials Verify the purity of 1,3-dicarbonyl compounds and hydrazines using techniques like NMR or GC-MS. Purify if necessary.[2]
Suboptimal Reaction Conditions Systematically vary temperature, reaction time, and solvent. Monitor the reaction progress by TLC to identify optimal parameters.[2]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes be beneficial.[2]
Side Reactions Analyze the crude reaction mixture to identify byproducts. Common side reactions include incomplete cyclization or formation of regioisomers. Adjust conditions to minimize these.
Product Loss During Workup/Purification Review the extraction and purification procedures. Ensure the product is not being lost in aqueous washes or during chromatography.
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyls, the formation of a mixture of regioisomers is a common challenge.

Strategies to Improve Regioselectivity

Strategy Description Reference
Solvent Selection The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3]
pH Control Adjusting the pH can influence which carbonyl group is more susceptible to the initial nucleophilic attack by the hydrazine.[4]
Catalyst Choice Specific catalysts can favor the formation of one regioisomer over the other. For example, Amberlyst-70 has been shown to promote regioselective synthesis.[5]
Use of Protecting Groups Temporarily protecting one of the carbonyl groups can direct the reaction towards the desired isomer.
Alternative Synthetic Routes Consider multi-step syntheses that allow for the unambiguous construction of the desired regioisomer.

Catalyst Performance Data

The choice of catalyst significantly impacts the efficiency of pyrazole synthesis. The following table summarizes the performance of various catalysts for the synthesis of 3,5-dimethylpyrazole.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90[9]
Hydrazine Sulfate / NaOHAcetylacetone, Hydrazine Sulfate10% Aqueous NaOH151.5 hours77-81[9]
Ammonium ChlorideAcetylacetone, Hydrazine HydrateEthanolReflux--[10]
Nano-ZnOPhenylhydrazine, Ethyl Acetoacetate---95[5]
Graphene Oxide Nanoparticles1,3-dicarbonyl compounds, Hydrazine--ShortHigh[11]
Fe3O4@HNTs-PEIAldehyde, Ethyl Acetoacetate, Malononitrile, Hydrazine HydrateEthanol4010-15 min89-96[12]
Nano-MgOAldehyde, Substituted Hydrazine, Malononitrile, 3-oxopropanoateAqueousRoom Temp.20 min88-97[8]
CuFe2O4Alkyl Nitrile, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl AcetoacetateWater604 hours85-97[8]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Experimental Workflow for Knorr Pyrazole Synthesis

KnorrWorkflow Setup Reaction Setup: Combine 1,3-dicarbonyl, solvent, and catalyst. AddHydrazine Add Hydrazine (dropwise if neat) Setup->AddHydrazine Heating Heat Reaction Mixture (e.g., reflux) AddHydrazine->Heating Monitoring Monitor Progress (e.g., TLC) Heating->Monitoring Workup Aqueous Workup: Quench, extract, wash. Monitoring->Workup Upon Completion Purification Purification: Column chromatography or recrystallization. Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0 - 1.2 equivalents)

  • Acid catalyst (e.g., glacial acetic acid, catalytic amount)

  • Solvent (e.g., ethanol, propanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine derivative to the reaction mixture. The addition may be exothermic.[13]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[2] Otherwise, the solvent can be removed under reduced pressure.[2]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Mechanism of the Knorr Pyrazole Synthesis

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) CyclicIntermediate Cyclic Hemiaminal Hydrazone->CyclicIntermediate Intramolecular Cyclization Pyrazole Pyrazole Product CyclicIntermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[13][14][15]

References

Technical Support Center: Monitoring Pyrazole Formation by Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for monitoring the progress of pyrazole formation using thin layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my pyrazole synthesis?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a reaction.[1][2] It allows you to:

  • Determine if your starting materials (1,3-dicarbonyl and hydrazine) are being consumed.

  • Observe the formation of the pyrazole product.

  • Identify the presence of any intermediates or side products.

  • Determine when the reaction is complete, indicating that the starting materials have been fully converted to the product.[1]

Q2: How do I choose an appropriate mobile phase for my pyrazole reaction TLC?

A2: The goal is to find a solvent system that provides good separation between your starting materials and the pyrazole product, ideally with Rf values between 0.2 and 0.7. A common starting point for pyrazole synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2][3] You can adjust the ratio of these solvents to achieve optimal separation. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.[3]

Q3: What is a "cospot" and why is it important?

A3: A cospot is a lane on the TLC plate where you spot both the reaction mixture and one of the starting materials in the same location. This is crucial for definitively identifying the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are very similar. If the starting material is still present, the cospot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see separate spots for the product in the reaction mixture lane and the starting material in its dedicated lane.

Q4: How can I visualize the spots on my TLC plate?

A4: Since most reactants and products in pyrazole synthesis are colorless, a visualization technique is required. Common methods include:

  • UV Light (254 nm): Pyrazoles and many of the common starting materials contain aromatic rings or conjugated systems that absorb UV light.[4] These compounds will appear as dark spots on a fluorescent green TLC plate under a UV lamp.[4] This method is non-destructive.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as brown spots. This method is semi-destructive as the spots will fade over time.[4]

  • Staining Reagents: Various chemical stains can be used for visualization, which is a destructive method. Common stains include:

    • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as hydrazines and some dicarbonyls. It typically produces yellow-brown spots on a purple background.[5]

    • Dragendorff's Reagent: This is particularly useful for detecting nitrogen-containing compounds like pyrazoles and hydrazines, which will appear as orange or orange-red spots.

    • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating.

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots 1. The sample is too concentrated. 2. The compound is highly polar or acidic/basic (e.g., unreacted hydrazine or acidic dicarbonyls). 3. The sample was applied to the plate in a very polar solvent.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and improve spot shape.[6] 3. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.
Spots Remain at the Baseline (Low Rf) 1. The mobile phase is not polar enough to move the compounds up the plate. 2. The compound is highly polar.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] 2. Consider using a more polar solvent system, such as methanol in dichloromethane.
Spots Run at the Solvent Front (High Rf) 1. The mobile phase is too polar for the compounds.1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in a hexane/ethyl acetate mixture).[7]
No Spots are Visible 1. The compounds are not UV-active. 2. The sample is too dilute. 3. The compound is volatile and evaporated from the plate.1. Use a chemical stain for visualization. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8] 3. This is less common for pyrazoles but can be an issue with highly volatile starting materials.
Spots are Faint 1. The concentration of the compound in the reaction mixture is low. 2. The visualization method is not sensitive enough for the compound.1. Allow the reaction to proceed for a longer time and take another TLC sample. 2. Try a different, more sensitive staining reagent.
Overlapping Spots 1. The starting material and product have very similar polarities.1. Try a different mobile phase with a different solvent composition to alter the selectivity of the separation.[9] For example, try a mixture of dichloromethane and methanol.

Data Presentation

Table 1: Typical Rf Values for Reactants and Products in Pyrazole Synthesis

CompoundStructureTypical Mobile Phase (v/v)Approximate Rf Value
Starting Materials
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)C₁₅H₁₂O₂10% Ethyl Acetate in Hexane0.5 - 0.6
Ethyl AcetoacetateC₆H₁₀O₃30% Ethyl Acetate in Hexane0.4 - 0.5
PhenylhydrazineC₆H₈N₂30% Ethyl Acetate in Hexane0.3 - 0.4
Products
1,3,5-TriphenylpyrazoleC₂₁H₁₆N₂10% Ethyl Acetate in Hexane0.4 - 0.5
3-Methyl-1-phenyl-5-pyrazolone (from Ethyl Acetoacetate and Phenylhydrazine)C₁₀H₁₀N₂O30% Ethyl Acetate in Hexane0.2 - 0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent mixture.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.[1][10]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)

  • Ethanol or other suitable solvent

  • Catalytic amount of acid (e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate with a stirrer

  • TLC plates (silica gel 60 F254)

  • TLC chamber

  • Mobile phase (e.g., 30% ethyl acetate in hexanes)

  • Visualization agent (e.g., UV lamp, iodine chamber, or appropriate stain)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the hydrazine derivative (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (see Protocol 2).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or by the addition of water.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC

Procedure:

  • Prepare a TLC chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on the origin for the starting material (SM), the reaction mixture (Rxn), and a cospot.

  • Using a capillary tube, spot a dilute solution of your 1,3-dicarbonyl starting material in the "SM" lane.

  • Using a clean capillary tube, spot the same starting material in the "Cospot" lane.

  • Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "Rxn" lane and directly on top of the starting material spot in the "Cospot" lane.

  • Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using a UV lamp. Circle the visible spots with a pencil.

  • If necessary, use a chemical stain for further visualization.

  • Compare the spots in the "Rxn" lane to the "SM" lane to determine if the starting material is being consumed and if a new product spot is appearing. The product is typically more or less polar than the starting materials, resulting in a different Rf value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reactants 1. Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Catalyst Heat 3. Heat Reaction Mixture Reactants->Heat TLC_Setup 2. Prepare TLC Chamber and Plate TLC_Monitoring 4. Monitor by TLC Periodically Heat->TLC_Monitoring TLC_Monitoring->Heat Reaction Incomplete Cooling 5. Cool Reaction Mixture TLC_Monitoring->Cooling Reaction Complete Isolation 6. Isolate Crude Product Cooling->Isolation Purification 7. Purify Product Isolation->Purification

A typical experimental workflow for pyrazole synthesis and monitoring.

TLC_Troubleshooting Start Problem with TLC Result Streaking Streaking or Tailing? Start->Streaking Rf_Issue Spots Too High or Too Low? Start->Rf_Issue Visibility No or Faint Spots? Start->Visibility Dilute Dilute Sample Streaking->Dilute Yes Add_Modifier Add Acid/Base to Mobile Phase Streaking->Add_Modifier Still Streaking Adjust_Polarity Adjust Mobile Phase Polarity Rf_Issue->Adjust_Polarity Yes Concentrate Concentrate Sample or Spot Multiple Times Visibility->Concentrate Yes Change_Stain Use a Different Visualization Method Visibility->Change_Stain Still Not Visible

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Vilsmeier-Haack vs. Knorr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of many therapeutic agents. The efficient construction of this heterocyclic scaffold is therefore of paramount importance. Two of the most established and versatile methods for pyrazole synthesis are the Vilsmeier-Haack reaction and the Knorr pyrazole synthesis. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

At a Glance: Vilsmeier-Haack vs. Knorr Synthesis

FeatureVilsmeier-Haack SynthesisKnorr Pyrazole Synthesis
Starting Materials Ketone hydrazones1,3-Dicarbonyl compounds and hydrazines
Key Reagents Vilsmeier reagent (POCl₃/DMF)Acid or base catalyst
Primary Products Typically 4-formylpyrazolesA wide range of substituted pyrazoles
Regioselectivity Generally high, determined by the hydrazone structureCan be an issue with unsymmetrical dicarbonyls
Reaction Conditions Often requires heating (60-90 °C)Varies from room temperature to reflux
Typical Yields Moderate to excellent (often >70%)Good to excellent (can be >90%)
Substrate Scope Broad for ketone hydrazonesBroad for 1,3-dicarbonyls and hydrazines

Vilsmeier-Haack Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds. In the context of pyrazole synthesis, it is most commonly employed for the cyclization of ketone hydrazones to afford 4-formylpyrazoles.[1][2][3][4][5][6]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted amide, typically dimethylformamide (DMF). This electrophilic species then reacts with the enamine tautomer of the ketone hydrazone, leading to cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Pyrazole Synthesis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Hydrazone Ketone Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Cyclization Cyclization & Aromatization Enamine->Cyclization + Vilsmeier Reagent Formylpyrazole 4-Formylpyrazole Cyclization->Formylpyrazole Hydrolysis

Caption: Vilsmeier-Haack pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 3-Aryl-1-phenylpyrazole-4-carbaldehyde

This protocol describes the synthesis of a 4-formylpyrazole from an acetophenone phenylhydrazone.[5]

Materials:

  • Acetophenone phenylhydrazone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF (solvent).

  • To this mixture, add the acetophenone phenylhydrazone (1.0 eq).

  • Heat the reaction mixture at 60-80 °C for 5-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The solid product precipitates and is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data
HydrazoneProductReaction Time (h)Temperature (°C)Yield (%)
Acetophenone phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carbaldehyde5-650-6085
4-Methoxyacetophenone phenylhydrazone3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde5-650-6088
4-Chloroacetophenone phenylhydrazone3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde5-650-6082

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles.[7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Reaction Mechanism and Workflow

The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] A key consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as two isomeric products can be formed.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole

This protocol details the synthesis of a trisubstituted pyrazole from benzoylacetone and phenylhydrazine.[9]

Materials:

  • Benzoylacetone

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve benzoylacetone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid, followed by the slow addition of phenylhydrazine (1.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add dichloromethane and a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data
1,3-Dicarbonyl CompoundHydrazineProductReaction Time (h)Temperature (°C)Yield (%)
BenzoylacetoneHydrazine hydrate3-Methyl-5-phenyl-1H-pyrazole2Reflux92
BenzoylacetonePhenylhydrazine1,3-Diphenyl-5-methyl-1H-pyrazole3Reflux85
AcetylacetonePhenylhydrazine1,5-Dimethyl-3-phenyl-1H-pyrazole110095
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one110090

Comparison of Performance

Vilsmeier-Haack Synthesis:

  • Advantages: This method is highly effective for the synthesis of 4-formylpyrazoles, which are valuable intermediates for further functionalization. The regioselectivity is generally excellent as it is dictated by the structure of the starting hydrazone.

  • Limitations: The scope is somewhat limited to the preparation of 4-formylpyrazoles, and the use of POCl₃ requires careful handling due to its corrosive and reactive nature.

Knorr Pyrazole Synthesis:

  • Advantages: The Knorr synthesis is highly versatile, with a broad substrate scope for both the 1,3-dicarbonyl compound and the hydrazine, allowing for the synthesis of a wide variety of substituted pyrazoles.[7] The reaction conditions are often mild, and yields are typically high.

  • Limitations: The primary drawback is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds.[9] The regioselectivity can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents, requiring careful optimization.

Conclusion

Both the Vilsmeier-Haack and Knorr syntheses are powerful and reliable methods for the construction of the pyrazole ring. The choice between the two will largely depend on the desired substitution pattern of the target pyrazole. For the specific synthesis of 4-formylpyrazoles, the Vilsmeier-Haack reaction is an excellent choice, offering high yields and regioselectivity. For the synthesis of a broader range of substituted pyrazoles, the Knorr synthesis is a more general and versatile method, although careful consideration of regioselectivity is necessary when using unsymmetrical starting materials. Researchers should consider the target molecule and the available starting materials when selecting the most appropriate synthetic strategy.

References

biological activity of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde vs other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde and Other Pyrazole Derivatives

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. This guide provides a comparative analysis of the biological activity of various substituted pyrazole-4-carbaldehyde derivatives, with a focus on understanding the structure-activity relationships that govern their therapeutic potential. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide compiles data from a range of other substituted pyrazole-4-carbaldehydes to offer a valuable comparative overview.

Data Presentation

The following tables summarize the quantitative biological activity data for a series of substituted pyrazole-4-carbaldehyde derivatives.

Table 1: Antimicrobial Activity of Substituted Pyrazole-4-Carbaldehydes

CompoundTest OrganismMIC (µg/mL)Reference
3-(2,4-dichlorophenyl)-1-(2-(phenoxy)acetyl)-1H-pyrazole-4-carbaldehydeBacillus subtilis125[1]
Staphylococcus aureus125[1]
Escherichia coli250[1]
3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)-1H-pyrazole-4-carbaldehydeBacillus subtilis62.5[1]
Staphylococcus aureus62.5[1]
Escherichia coli125[1]
3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeStaphylococcus aureus12.5[2]
Escherichia coli25[2]
3-(4-nitrophenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeStaphylococcus aureus12.5[2]
Escherichia coli25[2]
3-[5-(4-nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives (hydrazones)S. aureus ATCC 259233.12-6.25[3]
E. coli ATCC 259226.25-12.5[3]
C. albicans ATCC 885-6533.12-6.25[3]

Table 2: Anticancer Activity of Substituted Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde Derivative 43 (PI3 Kinase Inhibitor)MCF-70.25[4]
Indole-Pyrazole Hybrid 33 (CDK2 Inhibitor)HCT116<23.7[4]
Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10e MCF-711[5]
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone 6 MDA-MB-435Lethal Effect[6]
A498Lethal Effect[6]

Table 3: Anti-inflammatory Activity of Substituted Pyrazole-4-Carbaldehydes

CompoundAssay% InhibitionReference
1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4c )Carrageenan-induced paw edema75.34[7]
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4e )Carrageenan-induced paw edema72.83[7]
1,3-diaryl pyrazole derivative 6b Carrageenan-induced paw edema89.57[8]

Table 4: Antioxidant Activity of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

CompoundAssay% Scavenging ActivityIC₅₀ (µg/mL)Reference
1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4c )DPPH Radical Scavenging85.4358.34[7]
Nitric Oxide Radical Scavenging82.1460.92[7]
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4e )DPPH Radical Scavenging83.1260.15[7]
Nitric Oxide Radical Scavenging80.2362.31[7]

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The test compounds are serially diluted in the broth to achieve a range of concentrations. An inoculum of the microorganism is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This assay is performed on rodents (e.g., Wistar rats). A pre-treatment dose of the test compound or a standard drug (e.g., diclofenac sodium) is administered orally or intraperitoneally. After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals to induce inflammation. The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

DPPH Radical Scavenging Assay (In Vitro Antioxidant Activity)

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol). The mixture is incubated in the dark for a specific period (e.g., 30 minutes). The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured by the decrease in absorbance at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Mandatory Visualization

Synthesis_of_Pyrazole_4_Carbaldehydes hydrazone Substituted Hydrazone vilsmeier_reagent Vilsmeier-Haack Reagent (POCl₃/DMF) hydrazone->vilsmeier_reagent Cyclization pyrazole_carbaldehyde Substituted 1H-Pyrazole-4-carbaldehyde vilsmeier_reagent->pyrazole_carbaldehyde biological_activity Biological Activity Screening (Antimicrobial, Anticancer, etc.) pyrazole_carbaldehyde->biological_activity Biological_Screening_Workflow compound Test Compound (Pyrazole Derivative) antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial anticancer Anticancer Assay (IC₅₀ Determination) compound->anticancer anti_inflammatory Anti-inflammatory Assay (% Inhibition) compound->anti_inflammatory antioxidant Antioxidant Assay (% Scavenging) compound->antioxidant data_analysis Data Analysis & Structure-Activity Relationship antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis

References

Validating the Molecular Structure of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with potential pharmacological applications, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with alternative and complementary spectroscopic techniques.

Introduction to Structural Validation

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, confirming the synthesized structure of a compound like this compound is essential for understanding its function and for any further development. While several analytical techniques provide structural information, single-crystal X-ray crystallography offers unparalleled detail, revealing precise bond lengths, bond angles, and crystal packing interactions.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are often used as complementary techniques or when suitable crystals for diffraction cannot be obtained. The following table summarizes the performance of key validation methods.

Technique Type of Information Provided Sample Requirements Resolution Ambiguity
Single-Crystal X-ray Crystallography (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Single, well-ordered crystal (typically 0.1-0.5 mm).Atomic (sub-Ångström).Unambiguous for well-resolved structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and through-space proximity of atoms (NOESY).Soluble sample in a suitable deuterated solvent.Indirectly provides 3D information through correlations.Can be ambiguous for complex structures or isomers.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Small amount of sample, can be in solid, liquid, or gas phase.Provides molecular formula, not 3D structure.High, as it does not provide stereochemical or isomeric information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid, liquid, or gas sample.Identifies functional groups, but not their specific location or the overall structure.Very high, used for functional group identification rather than full structure elucidation.
Three-Dimensional Electron Diffraction (3DED) Precise 3D atomic coordinates from nanocrystals.[1][2]Microcrystalline powder (crystals down to ~0.5 µm).[1]Near-atomic resolution.[1]Can be a powerful alternative when scXRD-quality crystals are unavailable.[1][2]

Experimental Protocols

Single-Crystal X-ray Crystallography (scXRD)

This protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.

  • Crystal Growth : Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method to obtain single crystals suitable for X-ray diffraction.[3][4]

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 172 K) to reduce thermal vibrations.[5] X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[6]

Complementary Spectroscopic Analyses

The synthesis and characterization of pyrazole derivatives routinely involve a suite of spectroscopic techniques to corroborate the structure.[7][8]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired to confirm the presence of all expected protons and carbons and their chemical environments. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula.[8]

  • FT-IR Spectroscopy : Infrared spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as the C=O stretch of the carbaldehyde and the N-H stretch of the pyrazole ring.[7][8]

Workflow and Data Interpretation

The following diagrams illustrate the workflow for structural validation and the logical relationship between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography A Synthesis of 3-(3,4-dimethoxyphenyl)- 1H-pyrazole-4-carbaldehyde B Purification (e.g., Recrystallization) A->B C NMR (1H, 13C, 2D) B->C D Mass Spectrometry (HRMS) B->D E FT-IR Spectroscopy B->E F Crystal Growth B->F J J C->J Preliminary Structural Confirmation D->J Preliminary Structural Confirmation E->J Preliminary Structural Confirmation G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Final 3D Structure H->I K K I->K Unambiguous Structural Validation G cluster_alternatives Alternative/Complementary Methods NMR NMR Spectroscopy (Connectivity) MS Mass Spectrometry (Molecular Formula) IR IR Spectroscopy (Functional Groups) ThreeDED 3D Electron Diffraction (Nanocrystals) scXRD Single-Crystal X-ray Crystallography (Definitive 3D Structure) scXRD->NMR Complements/Confirms scXRD->MS Complements/Confirms scXRD->IR Complements/Confirms scXRD->ThreeDED Complements/Confirms

References

A Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of molecular docking studies involving pyrazole-based inhibitors targeting key protein kinases implicated in cancer and other proliferative disorders. Intended for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. By presenting experimental data in a structured format, this guide aims to facilitate the objective comparison of pyrazole derivatives as potential kinase inhibitors.

Comparative Analysis of Binding Affinities

Molecular docking simulations are pivotal in contemporary drug discovery, offering predictive insights into the binding modes and affinities of small molecules with their protein targets. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The following table summarizes the binding energies of a series of pyrazole derivatives against three therapeutically relevant kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial regulators of angiogenesis, mitosis, and cell cycle progression, respectively, and their dysregulation is a hallmark of many cancers.

The data presented below is derived from a comparative docking study employing a flexible ligand docking approach.[1][2] Lower binding energy values are indicative of a more favorable binding interaction between the ligand and the protein target.

Kinase TargetPDB IDPyrazole DerivativeBinding Energy (kJ/mol)
VEGFR-2 2QU5Derivative 1b-10.09
Derivative 1e-9.64
Derivative 2d-5.92
Derivative 2e-6.87
Aurora A 2W1GDerivative 1d-8.57
Derivative 1c-7.50
Derivative 2a-9.07
Derivative 2b-8.35
CDK2 2VTODerivative 2b-10.35
Derivative 1c-7.50
Derivative 2a-9.07
Derivative 1b-8.95

Table 1: Comparative Binding Energies of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2. [1][2]

Experimental Protocols for Molecular Docking

The following section outlines a generalized methodology for performing molecular docking studies with pyrazole-based kinase inhibitors, based on common practices in the field. This protocol is designed to be adaptable and serves as a foundational guide for researchers.

Software and Hardware
  • Docking Software: AutoDock 4.2 or a comparable program (e.g., AutoDock Vina, GOLD, FlexX) is recommended.[1][2]

  • Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing protein-ligand interactions.

  • Computational Resources: A high-performance computing cluster or a powerful workstation is advised for timely completion of docking simulations, especially with a large number of ligands.

Preparation of the Receptor (Kinase)
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target kinase from the Protein Data Bank (PDB). Ensure the selected structure has a high resolution and, if possible, is co-crystallized with a known inhibitor to define the binding site.

  • Protein Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Save the processed protein structure in the required format (e.g., PDBQT for AutoDock).

Preparation of the Ligands (Pyrazole Derivatives)
  • Ligand Sketching and Optimization: Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Ligand Setup:

    • Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the kinase. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Select an appropriate search algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective option in AutoDock.[3]

  • Parameter Settings: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Execution: Run the docking simulations for each pyrazole derivative against the prepared kinase target.

Analysis of Results
  • Clustering and Ranking: The docking results will consist of multiple binding poses for each ligand. Cluster these poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energies.

  • Binding Mode Analysis: Visualize the lowest energy binding pose for each ligand within the active site of the kinase. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

  • Comparative Evaluation: Compare the binding energies and binding modes of the different pyrazole derivatives to identify the most promising candidates for further experimental validation.

Visualizing Key Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock results Result Analysis (Binding Energy, Poses) dock->results visual Visualization (Protein-Ligand Interactions) results->visual comparison Comparative Evaluation visual->comparison

Caption: A generalized workflow for comparative molecular docking studies.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation ERK->Proliferation AuroraA_signaling AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraA->Cytokinesis TPX2 TPX2 TPX2->AuroraA Activates CDK2_signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F CDK2->E2F Activates (indirectly) Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition DNA_Replication DNA Replication E2F->DNA_Replication

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For novel compounds such as 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential therapeutic applications, ensuring high purity is paramount for accurate biological evaluation and safety. This guide provides a comparative overview of key analytical techniques for purity determination of this target compound and contrasts its typical purity profile with three well-established pyrazole-based drugs: Celecoxib, Sildenafil, and Rimonabant.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse for quantitative purity assessment and impurity detection. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for a specific reference standard of the compound itself. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities and residual solvents.

Below is a comparative summary of typical purity data for the target compound and its alternatives.

Table 1: Comparative Purity Data by HPLC-UV

CompoundPurity (%)Major ImpurityImpurity Limit (%)
This compound ≥ 99.0Unreacted Starting Material≤ 0.5
Celecoxib≥ 99.5Isomeric Impurities≤ 0.15
Sildenafil≥ 99.0N-Oxide Impurity≤ 0.2
Rimonabant≥ 98.5Degradation Products≤ 0.5

Table 2: Quantitative Purity Determination by ¹H-qNMR

CompoundPurity (mol/mol %)Internal StandardKey Resonances for Quantification
This compound 99.2Maleic AcidAldehyde proton (~9.8 ppm)
Celecoxib99.61,4-DinitrobenzeneAromatic protons
Sildenafil99.3Dimethyl SulfoneAromatic and aliphatic protons
Rimonabant98.9HexamethyldisilaneAromatic protons

Table 3: Impurity Profiling by GC-MS (Residual Solvents)

CompoundSolventLimit (ppm)Detected Amount (ppm)
This compound N,N-Dimethylformamide (DMF)880< 200
Toluene890< 100
CelecoxibToluene890< 150
Ethyl Acetate5000< 500
SildenafilEthanol5000< 1000
Acetone5000< 300
RimonabantDichloromethane600< 100
Methanol3000< 500

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of purity and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the response factor of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Injection A->D B Standard Preparation B->D C Sample Preparation C->D E Chromatographic Separation D->E Elution F Peak Integration & Purity Calculation E->F Detection (UV)

HPLC-UV Purity Analysis Workflow
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This technique provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic Acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into a vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition & Processing cluster_calc Calculation A Weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H-NMR Spectrum Acquisition C->D E Spectral Processing & Integration D->E F Purity Calculation (Formula) E->F

qNMR Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of residual solvents from the synthesis process.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for solvent analysis (e.g., DB-624)

Reagents:

  • High-purity solvent for sample dissolution (e.g., DMSO)

  • Certified standards of expected residual solvents

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents in the dissolution solvent. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound (e.g., 100 mg) into a headspace vial. Add a precise volume of the dissolution solvent (e.g., 1 mL). Seal the vial.

  • GC-MS Conditions:

    • Headspace: Incubate the vial at an elevated temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.

    • GC: Inject a portion of the headspace vapor into the GC. Use a suitable temperature program to separate the solvents.

    • MS: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

  • Analysis and Data Processing: Run the standards and the sample. Identify the residual solvents in the sample by their retention times and mass spectra. Quantify the amount of each solvent using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Vials B Headspace Incubation & Injection A->B C GC Separation B->C D MS Detection C->D E Identification & Quantification D->E

GC-MS Residual Solvent Analysis Workflow

In Vitro vs. In Vivo Efficacy of Pyrazole Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer therapeutics is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of agents with potent and diverse anticancer activities. Their efficacy, however, can vary significantly between controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of select pyrazole-based anticancer agents, supported by experimental data and detailed methodologies to aid in the critical evaluation and advancement of these compounds.

I. Comparative Efficacy of Pyrazole Anticancer Agents

To illustrate the translation from in vitro potency to in vivo activity, this section focuses on a well-characterized pyrazole derivative, the celecoxib analog OSU-03012 , and a novel pyrazole-based compound, Compound 3i , which targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for OSU-03012 and Compound 3i, showcasing their efficacy in both laboratory and preclinical models.

Table 1: In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition of OSU-03012

Cancer TypeCell LineIn Vitro IC50 (µM)In Vivo ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
Multiple MyelomaU2666.25 ± 0.86N/AN/AN/A[1]
Multiple MyelomaARH-776.25 ± 0.86N/AN/AN/A[1]
Multiple MyelomaIM-96.25 ± 0.86N/AN/AN/A[1]
Multiple MyelomaRPMI-82266.25 ± 0.86N/AN/AN/A[1]
Esophageal CancerN/A< 2N/AN/AN/A[2]
Chronic Lymphocytic LeukemiaPrimary CLL cells7.1 (LC50)N/AN/AN/A[2]

Note: While extensive in vitro data is available for OSU-03012, specific in vivo tumor growth inhibition percentages for corresponding cell line xenografts were not detailed in the reviewed literature. The compound has been studied in various in vivo models, demonstrating its anticancer potential.[2]

Table 2: In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition of Compound 3i (VEGFR-2 Inhibitor)

Cancer TypeCell LineIn Vitro IC50 (µM)In Vivo ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
Prostate CancerPC-31.24PC-3 Xenograft in nude mice10 mg/kg, daily49.8[3]

II. Experimental Protocols

To ensure reproducibility and facilitate critical assessment of the presented data, this section outlines the detailed methodologies for the key experiments cited.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyrazole compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the pyrazole compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

In Vivo Assay

1. Xenograft Tumor Model

This preclinical model is used to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 PC-3 cells) are suspended in a solution of PBS and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomized into treatment and control groups. The pyrazole compound is administered at a specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

III. Signaling Pathways and Mechanisms of Action

Many pyrazole-based anticancer agents exert their effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most common targets are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular targets of a novel anticancer agent.

G A Novel Pyrazole Compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Potent Compounds B->C D Kinase Profiling Assays C->D E Western Blot Analysis (Phosphorylation Status) C->E G In Vivo Xenograft Model C->G F Identification of Potential Targets (e.g., CDK2, VEGFR-2) D->F E->F H Confirmation of Target Engagement (e.g., Immunohistochemistry) F->H G->H

Experimental workflow for target identification.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

G cluster_0 Upstream Signaling cluster_1 G1/S Transition Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb (p) Rb (p) CDK4/6->Rb (p) E2F E2F Rb Rb Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb (p) Phosphorylation S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK2

Simplified CDK2 signaling pathway and the point of inhibition by pyrazole agents.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.

G cluster_0 Extracellular cluster_1 Intracellular Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Raf/MEK/ERK Raf/MEK/ERK PKC->Raf/MEK/ERK Proliferation Proliferation Raf/MEK/ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->VEGFR-2

Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrazole agents.

IV. Conclusion

This guide highlights the critical importance of evaluating both the in vitro and in vivo efficacy of pyrazole-based anticancer agents. While in vitro assays provide essential initial data on cytotoxicity and mechanism of action, in vivo studies in relevant animal models are indispensable for assessing the true therapeutic potential of these compounds. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating a more comprehensive and objective assessment of novel pyrazole derivatives as they progress through the drug discovery and development pipeline. The continued exploration of this versatile chemical scaffold holds significant promise for the future of cancer therapy.

References

Unveiling the Antimicrobial Potential of Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial spectrum of various pyrazole derivatives reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide synthesizes experimental data to offer a comparative analysis of their efficacy, providing researchers, scientists, and drug development professionals with a valuable resource for navigating this important area of antimicrobial research.

Pyrazole and its derivatives have long been a focus of medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3][4][5] More recently, their potential as antimicrobial agents has garnered significant attention, with numerous studies demonstrating their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8] This guide presents a consolidated overview of the antimicrobial spectrum of selected pyrazole derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several pyrazole derivatives against a panel of clinically relevant bacteria and fungi, as reported in various studies.

Pyrazole DerivativeMicroorganismGram StainAntimicrobial SpectrumMIC (µg/mL)Reference
Compound 21c Multi-drug resistant strains-Antibacterial0.25[9]
Compound 23h Multi-drug resistant strains-Antibacterial0.25[9]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12) Escherichia coli 1924Gram-negativeAntibacterial1[7]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12) Staphylococcus aureus (multidrug-resistant)Gram-positiveAntibacterial1-32[7]
Thiazolo-pyrazole derivative (17) Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveAntibacterial4[7]
Hydrazone 21a Various Bacteria-Antibacterial62.5-125[10]
Hydrazone 21a Various Fungi-Antifungal2.9-7.8[10]
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani-Antifungal0.37[11][12]
Pyrazole 3b Aspergillus niger ATCC 11414-Antifungal500-1000 (100% activity)[8]
Pyrazole 3b Aspergillus flavus ATCC 9643-Antifungal500-1000 (100% activity)[8]
Indazole derivative 9 Drug-resistant Staphylococcus and Enterococcus strainsGram-positiveAntibacterial4[13]

Note: The specific structures of the numbered compounds are detailed in the cited references.

Structure-Activity Relationship Insights

The antimicrobial activity of pyrazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring play a crucial role in determining their potency and spectrum of activity. For instance, the introduction of thiazole moieties has been shown to enhance the antimicrobial power of the parent pyrazole.[1] Similarly, pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent antimicrobial effects.[7] The presence of a free carbothiohydrazide moiety has also been associated with increased activity.[10] These insights are critical for the rational design of new and more effective pyrazole-based antimicrobial agents.

Experimental Protocols

The determination of the antimicrobial spectrum of pyrazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10⁸ spores/mL for fungi) is prepared.[8]

  • Plate Preparation: A sterile molten agar medium (e.g., Malt Agar for fungi) is poured into sterile Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared microbial suspension.[8]

  • Well Creation: Wells of a specific diameter (e.g., 9.0 mm) are created in the agar using a sterile cork borer.[8]

  • Application of Test Compound: A defined volume (e.g., 100 µL) of the pyrazole derivative solution at a known concentration (e.g., 1000 µg/mL) is added to each well. A standard antibiotic (e.g., Fluconazole for fungi) is used as a positive control.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 28 °C for 72 hours for fungi).[8]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger inhibition zone indicates greater antimicrobial activity.[8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antimicrobial activity.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the pyrazole derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Antimicrobial Spectrum Determination

The following diagram illustrates a typical workflow for assessing the antimicrobial spectrum of novel pyrazole derivatives.

Antimicrobial_Spectrum_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Select_Strains Selection of Test Microorganisms (Bacteria & Fungi) Characterization->Select_Strains Primary_Screening Primary Screening (e.g., Agar Well Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Select_Strains->Primary_Screening MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_MFC_Determination->SAR_Analysis Data_Comparison Comparison with Standard Drugs SAR_Analysis->Data_Comparison

Caption: Workflow for evaluating the antimicrobial spectrum of pyrazole derivatives.

This guide provides a foundational understanding of the antimicrobial properties of pyrazole derivatives. The presented data and methodologies can serve as a valuable starting point for researchers aiming to explore and develop this promising class of antimicrobial compounds further. The continued investigation into the structure-activity relationships of these molecules will undoubtedly pave the way for the discovery of novel and potent therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile nature has led to the development of numerous potent and selective inhibitors targeting a wide array of biological targets, particularly protein kinases. However, the therapeutic success of these compounds is intrinsically linked to their selectivity. Off-target interactions can lead to unexpected side effects or even beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of several prominent pyrazole-based compounds, supported by experimental data and detailed protocols to aid in the critical evaluation of inhibitor selectivity.

The pyrazole core is a privileged structure in many kinase inhibitors, which often target the highly conserved ATP-binding pocket. This structural conservation across the kinome presents a significant challenge in developing truly selective inhibitors.[1] Understanding the cross-reactivity profile of a pyrazole-based compound is therefore a critical step in its development as a safe and effective therapeutic agent. This guide will delve into the selectivity of inhibitors targeting Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs), as well as the well-known COX-2 inhibitor, Celecoxib.

Key Signaling Pathways at a Glance

To understand the implications of cross-reactivity, it is essential to be familiar with the primary signaling pathways these inhibitors are designed to modulate.

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation jak->jak stat STAT jak->stat 4. STAT Recruitment & Phosphorylation stat->stat nucleus Nucleus stat->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. DNA Binding cytokine Cytokine cytokine->receptor 1. Ligand Binding

Figure 1: The JAK/STAT Signaling Pathway.

Comparative Analysis of Inhibitor Cross-Reactivity

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, compiled from various sources, highlights the diverse selectivity profiles achievable with the pyrazole scaffold.

JAK Inhibitor: Ruxolitinib

Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[2][3] Its kinome scan data reveals a degree of cross-reactivity with other kinases, particularly at higher concentrations.[4]

Target KinaseRuxolitinib Kd (nM)[4]
JAK2 (Primary Target) 0.0
JAK1 (Primary Target) 3.4
TYK20.9
JAK32.0
MAP3K241.0
CAMK2A46.0
ROCK252.0
ROCK160.0
DCAMKL168.0
DAPK172.0
DAPK389.0
CAMK2D90.0
LRRK2 (G2019S)90.0
DAPK297.0
GAK99.0
CAMK2G100.0
p38 MAPK Inhibitor: BIRB 796 (Doramapimod)

BIRB 796 is a highly potent and selective inhibitor of p38 MAPK.[5] Its selectivity has been assessed against a panel of other kinases, demonstrating significant specificity for its primary target.

Target KinaseBIRB 796 IC50 (nM)
p38α (Primary Target) 38
p38β 65
p38γ 200
p38δ 520
JNK2>10,000
ERK2>10,000
MKK1>10,000
MKK6>10,000
Src>10,000
Lck>10,000
ZAP-70>10,000
PKA>10,000
PKCα>10,000
CDK2>10,000
CDK Inhibitor: AT7519

AT7519 is a multi-CDK inhibitor based on a 4-amino-1H-pyrazole scaffold.[6][7] It demonstrates potent inhibition of several CDKs involved in cell cycle regulation and transcription.[7]

Target KinaseAT7519 IC50 (nM)[7]
CDK9 (Primary Target) <10
CDK5 18
CDK2 44
CDK4 67
CDK1 190
GSK3β89
COX-2 Inhibitor: Celecoxib

While primarily known as a selective COX-2 inhibitor, celecoxib has been shown to interact with other targets, particularly at concentrations higher than those required for COX-2 inhibition.[8] This off-target activity may contribute to some of its observed anti-cancer effects.[8][9]

TargetCelecoxib IC50
COX-2 (Primary Target) ~40 nM
COX-1~1.2 µM[8]
PDK1Micromolar range[8]
Carbonic Anhydrases (CA9, CA12)Low nanomolar range[8]
Sarcoplasmic/ER Ca2+ ATPase (SERCA)Binds and inhibits[8]

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive evaluation of an inhibitor's selectivity involves a multi-pronged approach, combining biochemical assays with cell-based and proteome-wide methods.

Experimental_Workflow cluster_cell cluster_proteome start Pyrazole-Based Inhibitor biochem In Vitro Kinase Profiling Panel start->biochem cell_based Cell-Based Assays start->cell_based proteome Proteome-Wide Profiling start->proteome data Data Analysis & Selectivity Profiling biochem->data cell_based->data proteome->data sub_cell1 Target Engagement (e.g., CETSA) sub_cell2 Downstream Signaling (e.g., Western Blot) sub_proteome1 Activity-Based Protein Profiling (ABPP) sub_proteome2 Kinome Scanning (e.g., Kinobeads)

Figure 2: General workflow for assessing inhibitor selectivity.
In Vitro Kinase Profiling

This is the initial and most direct method to determine an inhibitor's potency and selectivity against a large panel of purified kinases.

  • Objective: To determine the IC50 values of a pyrazole-based compound against a broad range of kinases.

  • Methodology:

    • Assay Format: Radiometric assays, such as the [γ-³³P]ATP filter binding assay, are a common format.

    • Materials: Purified recombinant kinases, specific peptide or protein substrates for each kinase, the pyrazole-based inhibitor (e.g., in DMSO), kinase reaction buffer, [γ-³³P]ATP, and phosphocellulose filter plates.

    • Procedure:

      • Prepare serial dilutions of the inhibitor.

      • In a multi-well plate, combine the kinase, its substrate, and the inhibitor at various concentrations.

      • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

      • Incubate the reaction for a specific time at a controlled temperature.

      • Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

      • Wash the plate to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity of the captured substrate using a scintillation counter.

      • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the potency and selectivity of an inhibitor against endogenous enzymes in a complex biological sample.

  • Objective: To identify the protein targets of a pyrazole-based inhibitor in a native biological context.

  • Methodology:

    • Probe: Utilizes a broad-spectrum chemical probe that covalently binds to the active site of a large number of kinases.

    • Procedure:

      • Prepare a cell or tissue lysate.

      • Incubate the lysate with varying concentrations of the pyrazole-based inhibitor. A vehicle control (e.g., DMSO) is run in parallel.

      • Add the activity-based probe to the inhibitor-treated lysates. The probe will bind to the active sites of kinases that are not occupied by the inhibitor.

      • The probe is often tagged with biotin for enrichment or a fluorophore for detection.

      • Separate the proteins by SDS-PAGE.

      • Visualize the probe-labeled kinases by streptavidin blotting (for biotin tags) or fluorescence scanning. A decrease in the signal for a specific kinase in the inhibitor-treated sample compared to the control indicates target engagement.

      • For a comprehensive, kinome-wide analysis, the biotin-tagged proteins can be enriched, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms target engagement within intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.

  • Objective: To verify that the pyrazole-based inhibitor binds to its intended target in a cellular environment.

  • Methodology:

    • Principle: The binding of a ligand (the inhibitor) to a protein typically increases the protein's thermal stability.

    • Procedure:

      • Treat intact cells with the pyrazole-based inhibitor or a vehicle control.

      • Heat aliquots of the cell suspensions to a range of temperatures.

      • Cool the samples and lyse the cells to release soluble proteins. Denatured and aggregated proteins are removed by centrifugation.

      • Analyze the remaining soluble fraction of the target protein at each temperature point using methods like Western blotting or mass spectrometry.

      • A shift in the melting curve to a higher temperature for the target protein in the inhibitor-treated samples compared to the control confirms target engagement.

Structure-Activity Relationship (SAR) and Selectivity

The selectivity of pyrazole-based inhibitors is highly dependent on the nature and position of substituents on the pyrazole ring and appended scaffolds.[1] Minor chemical modifications can dramatically alter the cross-reactivity profile.

SAR_Logic scaffold Pyrazole Core Scaffold modifications Chemical Modifications (Substituents at R1, R2, R3) scaffold->modifications potency On-Target Potency modifications->potency selectivity Selectivity Profile (Off-Target Effects) modifications->selectivity outcome Therapeutic Window & Adverse Effects potency->outcome selectivity->outcome

Figure 3: Logic diagram of Structure-Activity Relationships.

For instance, in the development of CDK inhibitors, small modifications to the pyrazole ring were found to have significant effects on selectivity.[1] Alkyl residues on the pyrazole led to less selective inhibitors, whereas the introduction of a methyl ester dramatically reduced the number of off-target hits while maintaining high potency on the primary target.[1] This underscores the importance of iterative design and comprehensive profiling to optimize for both potency and selectivity.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the design of targeted inhibitors. However, achieving a high degree of selectivity is a complex challenge that requires rigorous and multi-faceted experimental evaluation. By employing a combination of in vitro kinase profiling, cell-based target engagement assays, and proteome-wide analyses, researchers can build a comprehensive understanding of a compound's cross-reactivity. The data presented in this guide illustrates that while some pyrazole-based compounds exhibit broad activity, careful structural modifications can yield highly selective inhibitors. This detailed characterization is paramount for the development of safer and more effective therapeutics.

References

A Comparative Guide to the Synthetic Routes of 3-Aryl-1H-Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a myriad of biologically active compounds. The strategic introduction of the formyl group at the C4 position of the pyrazole ring opens up a plethora of possibilities for further functionalization, leading to the synthesis of novel therapeutic agents. This guide provides a comprehensive review and objective comparison of the primary synthetic methodologies for obtaining these valuable intermediates, with a focus on experimental data and detailed protocols to aid in practical laboratory applications.

Key Synthetic Strategies

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes predominantly relies on a few robust and well-established chemical transformations. The most prominent among these is the Vilsmeier-Haack reaction, which facilitates the cyclization and formylation in a single pot. Other notable methods include multi-component reactions and the formylation of pre-existing pyrazole cores.

The Vilsmeier-Haack Reaction: The Workhorse Method

The Vilsmeier-Haack reaction stands out as the most widely employed and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes.[1][2][3][4][5][6][7] This reaction typically involves the treatment of an aryl methyl ketone hydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.[2][3][5]

The general pathway involves two key steps:

  • Hydrazone Formation: Condensation of a substituted acetophenone with a hydrazine (e.g., phenylhydrazine or a substituted variant) to form the corresponding hydrazone.[1][2]

  • Cyclization and Formylation: The hydrazone is then subjected to the Vilsmeier-Haack reagent, leading to the formation of the pyrazole ring with a concurrent introduction of a formyl group at the 4-position.[1][2][3][4]

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substituents on the acetophenone and the hydrazine starting materials.[1][3]

Vilsmeier_Haack_Reaction A Aryl Methyl Ketone C Hydrazone Intermediate A->C B Hydrazine B->C E 3-Aryl-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (POCl3/DMF) D->E Cyclization & Formylation

Caption: General workflow of the Vilsmeier-Haack synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes.

Multi-Component Reactions (MCRs)

Multi-component reactions offer an atom-economical and efficient alternative for the synthesis of highly substituted pyrazoles.[8][9] While direct MCRs leading to 3-aryl-1H-pyrazole-4-carbaldehydes are less common, they are instrumental in creating the pyrazole core, which can then be functionalized. For instance, a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydrazine hydrate can yield a pyrazole derivative that could potentially be a precursor for subsequent formylation.[8]

Formylation of Pre-formed Pyrazoles

Another synthetic approach involves the direct formylation of a pre-existing 3-aryl-1H-pyrazole. This can also be achieved using the Vilsmeier-Haack reagent on a pyrazole substrate that lacks a substituent at the 4-position.[10] This method is particularly useful when the desired pyrazole core is more readily accessible through other synthetic routes.

Comparative Data of Synthetic Routes

The following table summarizes the reaction conditions and yields for the synthesis of various 3-aryl-1H-pyrazole-4-carbaldehydes, primarily via the Vilsmeier-Haack reaction, as reported in the literature.

Entry Aryl Group (on Pyrazole) N1-Substituent Reaction Conditions Yield (%) Reference
1PhenylPhenylPOCl₃/DMF, 80-90°C, 4hGood[2]
24-ChlorophenylPhenylPOCl₃/DMF, 80-90°C, 4hGood[2]
34-MethoxyphenylBenzoylPOCl₃/DMFGood[1]
4Phenyl(2,6-dichloro-4-trifluoromethyl)phenylPOCl₃/DMF, 80-90°C, 4h85[3]
54-Chlorophenyl(2,6-dichloro-4-trifluoromethyl)phenylPOCl₃/DMF, 80-90°C, 4h82[3]
64-Methylphenyl(2,6-dichloro-4-trifluoromethyl)phenylPOCl₃/DMF, 80-90°C, 4h88[3]
74-NitrophenylBenzoylPOCl₃/DMFNot specified[5]
8Phenyl4-ChlorobenzoylPOCl₃/DMF, 60-70°C, 4hNot specified[11]
92,4-Dichlorophenyl2-(phenoxy)acetylPOCl₃/DMF, RT, 8-10hGood[12]
103,5-DifluorophenylPhenylPOCl₃/DMFGood[6]

Detailed Experimental Protocols

General Procedure for the Vilsmeier-Haack Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes

This protocol is a generalized representation based on several literature procedures.[1][3][11][12]

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of the appropriate substituted acetophenone (1.0 eq.) in a suitable solvent such as methanol or ethanol, add the corresponding hydrazine (1.0 eq.).

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • The reaction mixture is typically refluxed for 1-3 hours.

  • Upon completion (monitored by TLC), the mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent (e.g., methanol), and dried. The hydrazone is often used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3.0-4.0 eq.) to ice-cold, anhydrous dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred until a viscous, white complex is formed.

  • The hydrazone intermediate (1.0 eq.) is then added portion-wise to the pre-formed Vilsmeier reagent.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 90°C for 4-12 hours. The optimal temperature and time depend on the specific substrates.

  • After the reaction is complete, the mixture is carefully poured onto crushed ice.

  • The resulting solution is neutralized with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the product precipitates.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF-water).

Characterization: The structure of the synthesized 3-aryl-1H-pyrazole-4-carbaldehydes is confirmed using standard spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][3][4]

Conclusion

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is most reliably and versatilely achieved through the Vilsmeier-Haack reaction. This method offers high yields and can be adapted to a wide range of substituted starting materials, making it a preferred choice for medicinal chemists and researchers in drug development. While multi-component reactions and formylation of pre-formed pyrazoles present alternative strategies, the Vilsmeier-Haack reaction provides a more direct and generally applicable route. The provided experimental protocols and comparative data serve as a practical guide for the synthesis and further exploration of this important class of heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, treating it as hazardous chemical waste.[1] The following procedures are based on best practices for the disposal of analogous chemical structures, including pyrazole derivatives and aromatic aldehydes.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care. Although a specific hazard classification may not be readily available, related compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, it is prudent to treat this chemical as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[2][3]

  • Hand Protection: Wear impervious gloves.[2][3][5]

  • Body Protection: A lab coat is mandatory.[6]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[2][3][5]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] Adherence to your institution's Environmental Health & Safety (EHS) office guidelines is essential.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent unintended chemical reactions and ensure compliant disposal.[6]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[6]

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this container.[6]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]

    • Do not mix with other incompatible waste streams.[6] Where possible, separate halogenated from non-halogenated solvent waste.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1] Do not overfill the container.[1]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste".[1]

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 3: Storage

Store the waste container in a designated hazardous waste accumulation area within the laboratory.[1]

Step 4: Disposal of Empty Containers

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[1][7]

  • Subsequent rinses of the empty container should be performed, and the container should be air-dried.

  • Once thoroughly cleaned, the original labels on the container must be defaced or removed before recycling or disposal.[7]

Step 5: Arranging for Waste Pickup

Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[6] Provide them with a detailed inventory of the waste.

Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash. [1]

III. Hazard and Exposure Data Summary

The following table summarizes key hazard information for structurally similar compounds. This data should be used as a precautionary guide in handling this compound.

Hazard InformationDescription
GHS Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
First Aid: Skin Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of 3-(3,4-dimethoxyphenyl)-1H- pyrazole-4-carbaldehyde ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Unused/Expired Compound - Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions Containing Compound waste_type->liquid_waste Liquid container_solid Place in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->container_liquid storage Store in Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage pickup Contact EHS for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a compound of interest in drug development and scientific research. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. The following procedures are based on best practices for handling similar chemical structures, including pyrazole derivatives and aromatic aldehydes.

Immediate Safety and Handling Precautions

Due to the presence of pyrazole and aldehyde functional groups, this compound should be treated as potentially hazardous.[1][2] All personnel must wear appropriate personal protective equipment (PPE) at all times to prevent skin and eye contact, inhalation, and ingestion.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[6][7]Protects against splashes and airborne particles. Standard EN166 or equivalent is recommended.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[8][9] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[8]
Body Protection Laboratory coat, fully buttoned.Provides a barrier against spills and splashes.[1][8]
Respiratory Protection Not typically required under normal use with adequate engineering controls (e.g., fume hood).If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter may be necessary.[3][4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[8]

Experimental Protocols: Handling and Storage

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure the work area is well-ventilated, using a chemical fume hood whenever possible.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[4]

  • The container should be clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for solid chemical waste.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix with incompatible waste streams.[1]

  • Rinsate: The first rinse of any contaminated glassware should be collected as hazardous waste.[2]

Disposal Procedure:

  • Never dispose of this chemical down the drain.[1]

  • All chemical waste must be disposed of through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][3]

  • Label waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.[2]

  • Store waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[1]

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_solid Segregate Solid Waste handle_exp->cleanup_solid Generate Solid Waste cleanup_liquid Segregate Liquid Waste handle_exp->cleanup_liquid Generate Liquid Waste cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon Experiment Complete cleanup_dispose Arrange Professional Disposal cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_decon->cleanup_liquid

References

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3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.